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Core Science & Biosynthesis

Foundational

Technical Guide: Glycine-2-13C – Structural Characterization and Metabolic Flux Utility

Executive Summary Glycine-2-13C (Alpha-13C-Glycine) is a stable isotope-labeled amino acid where the alpha-carbon (C2) is substituted with Carbon-13.[1][2][3][4][5] Unlike the carboxyl-labeled variant (Glycine-1-13C), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycine-2-13C (Alpha-13C-Glycine) is a stable isotope-labeled amino acid where the alpha-carbon (C2) is substituted with Carbon-13.[1][2][3][4][5] Unlike the carboxyl-labeled variant (Glycine-1-13C), the C2 isotopomer is a critical probe for "one-carbon metabolism" (1C metabolism). Its utility lies in its dual metabolic fate: it can directly incorporate into the protein backbone or donate its methylene group to the folate pool via the Glycine Cleavage System (GCS). This guide provides a comprehensive technical analysis of Glycine-2-13C, focusing on its physicochemical properties, NMR behavior, and application in tracking serine biosynthesis and purine metabolism.

Part 1: Structural and Physicochemical Characterization

Chemical Identity

Glycine-2-13C is chemically identical to natural glycine in terms of reactivity but possesses a distinct mass and magnetic resonance signature.

PropertySpecificationNotes
Compound Name Glycine-2-13CAlso known as [2-13C]Glycine
CAS Number 20220-62-6Distinct from unlabeled (56-40-6)
Chemical Formula H₂N-¹³CH₂-COOHLabeled at the methylene position
Molecular Weight 76.06 g/mol +1.00 Da shift vs. natural (75.[6]07)
Isotopic Purity Typically ≥ 99 atom % 13CCritical for quantitative flux modeling
Solubility ~250 mg/mL (Water, 25°C)Highly soluble; zwitterionic character
pKa Values pK₁ (COOH) ≈ 2.34; pK₂ (NH₃⁺) ≈ 9.60Isotope effect on pKa is negligible
NMR Spectroscopy Signature

In Nuclear Magnetic Resonance (NMR), the position of the label dictates the observed signals.

  • ¹³C-NMR: The alpha-carbon (C2) appears as a singlet (or doublet if ¹⁵N labeled) in the aliphatic region.

  • Chemical Shift: ~42.0 ppm (referenced to DSS/TSP in D₂O).

    • Note: This contrasts with Glycine-1-13C, which resonates in the carbonyl region (~173 ppm).

  • Coupling: If used in conjunction with ¹⁵N-labeling, scalar coupling (¹J_CN) of ~7-10 Hz is observed.

GlycineStructure cluster_legend NMR Signature N NH2 C2 13C (α-Carbon) N->C2 C1 COOH C2->C1 Info C2 Chemical Shift: ~42 ppm Primary Tracer Site

Figure 1: Structural representation of Glycine-2-13C highlighting the alpha-carbon label site.

Part 2: Applications in Metabolic Flux Analysis (MFA)

The "Dual Fate" Mechanism

The power of Glycine-2-13C in metabolic research stems from its ability to trace the splitting of carbon flux between protein synthesis and the folate cycle.

Pathway A: Direct Incorporation (Serine Synthesis via SHMT) Serine Hydroxymethyltransferase (SHMT) converts Glycine to Serine.[5]

  • Mechanism: Glycine (C2-labeled) + 5,10-Methylene-THF

    
     Serine.
    
  • Result: The C2 of Glycine becomes the C2 (alpha-carbon) of Serine.

Pathway B: Glycine Cleavage System (GCS) The GCS breaks down Glycine in the mitochondria.

  • Mechanism: Glycine (C2-labeled)

    
     CO₂ + NH₃ + 5,10-Methylene-THF (labeled).
    
  • Result: The label enters the "One-Carbon Pool." If this labeled THF unit reacts with an unlabeled glycine via SHMT, the label ends up at the C3 (beta-carbon) of Serine.

Scientific Insight: By measuring the ratio of Serine M+1 (C2 labeled) vs. Serine M+1 (C3 labeled) or M+2 (doubly labeled), researchers can quantify the contribution of the Glycine Cleavage System versus direct uptake.

MetabolicPathway Gly Glycine-2-13C (Input) SHMT SHMT Enzyme Gly->SHMT Direct GCS Glycine Cleavage System (GCS) Gly->GCS Catabolism Ser_C2 Serine [2-13C] (Direct Synthesis) THF_Pool 1C Pool (5,10-CH2-THF) Purines Purine Biosynthesis (C2/C8 positions) THF_Pool->Purines Flux THF_Pool->SHMT Re-entry Ser_C3 Serine [3-13C] (Via 1C Pool) SHMT->Ser_C2 Retains C2 Label SHMT->Ser_C3 Label moves to C3 GCS->THF_Pool Donates C2 to Pool

Figure 2: Metabolic fate of Glycine-2-13C showing the divergence between direct Serine synthesis and the One-Carbon pool.

Part 3: Experimental Protocols

Protocol: Intracellular Metabolite Extraction for LC-MS

This protocol is designed to preserve the isotopic enrichment of polar amino acids like Glycine and Serine.

Reagents:

  • LC-MS Grade Methanol (pre-chilled to -80°C).

  • LC-MS Grade Water.

  • Internal Standard (e.g., Norvaline or fully labeled ¹³C₅-Glutamine).

Workflow:

  • Quenching: Rapidly wash cells (adherent culture) with ice-cold saline (0.9% NaCl) to remove extracellular media. Critical: Do not use PBS if phosphate interferes with downstream MS.

  • Extraction: Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate. Use 1 mL per 10 cm dish.

  • Lysis: Scrape cells on dry ice. Transfer suspension to a microcentrifuge tube.

  • Disruption: Vortex vigorously for 10 minutes at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins.

  • Supernatant: Transfer supernatant to a new glass vial.

  • Drying: Evaporate solvent under nitrogen stream or SpeedVac (keep temp < 30°C to prevent degradation).

  • Reconstitution: Resuspend in 100 µL of 0.1% Formic Acid in Water for LC-MS injection.

Protocol: NMR Sample Preparation

For detecting the ¹³C signal at ~42 ppm.

  • Buffer: Prepare 50 mM Phosphate Buffer in D₂O (deuterium oxide), pH 7.4 (uncorrected).

    • Note: Glycine chemical shifts are pH-dependent. Maintaining pH 7.4 ensures consistency.

  • Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm).

  • Sample: Dissolve 5-10 mg of extracted metabolite residue (or pure standard) in 600 µL of the D₂O buffer.

  • Acquisition: Run a 1D ¹³C-NMR with proton decoupling (¹H-decoupled ¹³C). Set relaxation delay (d1) to >3 seconds to allow full relaxation of the methylene carbon.

Workflow Step1 Cell Culture (Incubate with Glycine-2-13C) Step2 Metabolic Quench (-80°C 80% MeOH) Step1->Step2 Step3 Extraction & Centrifugation (Remove Protein) Step2->Step3 Split Analysis Type Step3->Split MS LC-MS/MS (Mass Isotopomer Distribution) Split->MS High Sensitivity NMR 13C-NMR (Positional Enrichment) Split->NMR Positional Clarity

Figure 3: Experimental workflow from cell culture to analytical readout.

Part 4: Handling and Stability

  • Storage: Store solid Glycine-2-13C at room temperature in a desiccator. It is hygroscopic but chemically stable.

  • Solution Stability: Aqueous solutions are stable at 4°C for weeks, but susceptible to bacterial growth. Sterile filtration (0.22 µm) is recommended for stock solutions used in cell culture.

  • Sterilization: Autoclavable, but filtration is preferred to prevent any potential thermal degradation or concentration changes due to evaporation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24856886 (Glycine-2-13C). [Link]

  • Toshima, T., et al. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells.[7] (Demonstrates application of 13C flux analysis). [Link]

  • Ros, R., et al. Metabolic pathways involved in the biosynthesis of glycine from serine. (Detailed mechanism of SHMT/GCS). [Link][5]

Sources

Exploratory

Precision Tracing of One-Carbon Metabolism: The [2-13C]Glycine Protocol

Topic: Glycine (2-13C) Role in One-Carbon Metabolism Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, Drug Discovery Leads Executive Summary One-carbon (1C) metabolism is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Glycine (2-13C) Role in One-Carbon Metabolism Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, Drug Discovery Leads

Executive Summary

One-carbon (1C) metabolism is the biochemical engine driving nucleotide biosynthesis, epigenetic maintenance (methylation), and redox defense (NADPH/glutathione). While serine is the canonical primary donor to this pool, recent evidence highlights the context-dependent plasticity of glycine as a critical 1C source, particularly in tumorigenesis.

This guide details the technical application of Glycine (2-13C) —a stable isotope tracer labeled at the


-carbon—to deconvolute metabolic flux. Unlike general carbon tracing, [2-13C]Glycine specifically interrogates the bifurcation between the Glycine Cleavage System (GCS)  and Serine Hydroxymethyltransferase (SHMT)  activity. This protocol provides the rigorous framework required to validate metabolic targets in drug development pipelines.

Mechanistic Framework: The Fate of Carbon-2

To design effective tracing experiments, one must understand the atom-mapping logic of the tracer. [2-13C]Glycine carries its heavy label on the alpha-carbon (C2). Upon entering the cell, this carbon faces two divergent fates that define the metabolic state of the tissue.

The SHMT Reversal (The Synthetic Route)

In the reverse reaction catalyzed by SHMT (cytosolic SHMT1 or mitochondrial SHMT2), glycine accepts a methylene group from 5,10-methylene-THF (5,10-CH


-THF) to form serine.
  • Atom Mapping: The [2-13C] label remains at the

    
    -position (C2) of the newly synthesized serine.
    
  • Result: Formation of Serine M+1 .

The Glycine Cleavage System (The Oxidative Route)

The GCS is a mitochondrial multienzyme complex that catabolizes glycine into CO


, NH

, and a methylene unit.
  • Atom Mapping: The [2-13C] label is transferred off the glycine backbone and becomes the methylene group of 5,10-CH

    
    -THF .
    
  • Result: The label enters the general 1C pool.

The "M+2 Serine" Signature

The critical analytical power of [2-13C]Glycine lies in the recombination event. If GCS is active, the labeled 1C unit (from one glycine) can be combined with a second [2-13C]Glycine molecule via SHMT.

  • Reaction: [2-13C]Glycine + [Labeled 1C unit]

    
     Serine.
    
  • Outcome: The resulting serine is labeled at both C2 (from the backbone) and C3 (from the 1C unit).

  • Diagnostic Value: The appearance of Serine M+2 is the definitive mass spectral signature of active Glycine Cleavage System flux.

Pathway Visualization

The following diagram illustrates the atom mapping and the generation of specific isotopomers.

OneCarbonMetabolism Figure 1: Atom Mapping of [2-13C]Glycine in 1C Metabolism Gly_Tracer [2-13C]Glycine (Input Tracer) SHMT SHMT1/2 (Reversible) Gly_Tracer->SHMT Direct Synthesis GCS Glycine Cleavage System (GCS) Gly_Tracer->GCS Oxidation Ser_M1 Serine M+1 (C2 Labeled) Ser_M2 Serine M+2 (C2 & C3 Labeled) OneC_Pool 5,10-CH2-THF (Labeled 1C Unit) Purines Purines (M+1, M+2) OneC_Pool->Purines Nucleotide Synthesis OneC_Pool->SHMT Recycling SHMT->Ser_M1 + Unlabeled 1C SHMT->Ser_M2 + [2-13C]Glycine GCS->OneC_Pool Transfer to THF

Figure 1: The bifurcation of [2-13C]Glycine. Note that Serine M+2 generation requires flux through both GCS (to generate labeled 1C) and SHMT (to consume it).

Experimental Protocol: Isotope Tracing

This protocol is optimized for adherent cancer cell lines but can be adapted for suspension cells or in vivo infusions.

Pre-Experimental Considerations
  • Media Formulation: Standard DMEM/RPMI contains high levels of unlabeled glycine (0.4 mM) and serine (0.4 mM). You must use custom isotope-defined media .

  • Dialyzed FBS: Standard Fetal Bovine Serum contains amino acids. Use dialyzed FBS (dFBS) to prevent unlabeled background noise.

Workflow Steps
PhaseStepTechnical DetailRationale
1. Acclimation Seed CellsSeed cells in standard media 24h prior.Ensures cells are in log-phase growth before perturbation.
2. Wash PBS RinseWash 2x with warm PBS.Removes extracellular unlabeled glycine/serine traces.
3. Labeling Tracer AdditionAdd media containing 0.4 mM [2-13C]Glycine .Matches physiological concentration; prevents starvation stress.
4. Timing IncubationShort (4-6h): Flux analysis.Long (24-48h): Macromolecule (DNA/Protein) incorporation.1C turnover is rapid; steady state is often reached <6h for soluble metabolites.
5. Quenching Metabolism HaltAspirate media; add 80:20 Methanol:Water (-80°C) directly to plate.Instantaneously stops enzymatic activity to preserve metabolic snapshot.
6. Extraction Cell LysisScrape cells on dry ice; vortex; centrifuge at 14,000g (4°C).Precipitates protein; supernatant contains polar metabolites.
LC-MS/MS Analytical Conditions

To separate polar amino acids like glycine and serine, HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. Reverse-phase (C18) retains these poorly.

  • Column: ZIC-pHILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (in Water).

  • Mobile Phase B: 100% Acetonitrile.

  • Ionization: ESI Positive Mode (Amino acids ionize efficiently as [M+H]+).

  • Mass Resolution: High-resolution (Orbitrap/Q-TOF) is preferred to resolve

    
    C isotopes from background noise, though Triple Quad (QQQ) is sufficient for targeted MRM.
    

Data Interpretation & Validation

Scientific integrity requires validating that the observed data represents true metabolic flux, not artifacts.

Mass Isotopomer Distribution (MID) Analysis

You will calculate the fractional abundance of each isotopomer (


).
  • Glycine Pool:

    • M+1: Represents the tracer itself. Enrichment should be >90% in media, and typically 50-80% intracellularly depending on endogenous synthesis.

  • Serine Pool:

    • M+0: De novo synthesis from glucose (via PHGDH pathway) or import of unlabeled serine (if any).

    • M+1: Synthesis from [2-13C]Glycine + Unlabeled 1C unit.

    • M+2: Synthesis from [2-13C]Glycine + Labeled 1C unit (derived from GCS).

The "GCS Activity Index"

To quantify the contribution of the Glycine Cleavage System, calculate the ratio of M+2 to M+1 Serine, normalized to the tracer enrichment.



  • High Ratio: Indicates robust mitochondrial GCS activity (common in aggressive glioblastomas and lung tumors).

  • Low Ratio: Indicates 1C units are primarily derived from other sources (e.g., Serine catabolism, Choline), or GCS is suppressed.

Applications in Drug Development

Targeting 1C metabolism is a high-priority strategy in oncology. This tracing protocol serves as a companion diagnostic or PD (Pharmacodynamic) marker assay.

Validating SHMT Inhibitors
  • Goal: Confirm target engagement of SHMT1/2 inhibitors.

  • Expected Result: Reduction in total flux from Glycine

    
     Serine. Both M+1 and M+2 Serine fractions should collapse.
    
Validating GCS Inhibitors
  • Goal: Confirm inhibition of GCS (e.g., targeting the P-protein GLDC).

  • Expected Result: Specific reduction in Serine M+2 . Serine M+1 may persist (or increase) as [2-13C]Glycine is forced to utilize unlabeled 1C units from the folate pool.

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS Analysis cluster_2 Decision Step1 Seed Cells (dFBS Media) Step2 Add [2-13C]Glycine (0.4mM) Step1->Step2 Step3 Extract (MeOH:H2O) Step2->Step3 Step4 HILIC Chrom. Step3->Step4 Step5 HRMS / MRM Step4->Step5 Step6 Analyze Serine M+2 Step5->Step6 Result Quantify GCS Flux Step6->Result

Figure 2: Step-by-step experimental workflow for [2-13C]Glycine tracing.

References

  • Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Science. [Link]

  • Ducker, G. S., et al. (2016). Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway. Cell Metabolism. [Link]

  • Maddocks, O. D. K., et al. (2013). Serine Starvation Induces Stress and p53-Dependent Metabolic Remodelling in Cancer Cells. Nature. [Link]

  • Tedaldi, G., et al. (2019). Methods to Study One-Carbon Metabolism in Cancer. Methods in Molecular Biology. [Link]

  • Fan, J., et al. (2019). Quantitative flux analysis reveals folate-dependent NADPH production. Nature. [Link]

Foundational

Glycine (2-13C) CAS number 20220-62-6 specifications

The following technical guide is structured to provide actionable, high-level scientific insight into Glycine (2-13C). CAS 20220-62-6 | Isotopic Labeling & Metabolic Tracing Executive Summary Glycine (2-13C), distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into Glycine (2-13C).

CAS 20220-62-6 | Isotopic Labeling & Metabolic Tracing

Executive Summary

Glycine (2-13C), distinguished by the stable isotope Carbon-13 at the


-carbon position (

CH

), is a critical tool in structural biology and metabolic flux analysis (MFA). Unlike its carbonyl-labeled counterpart (1-13C), the 2-13C isotopomer allows for direct interrogation of the amino acid backbone connectivity via NMR and serves as a precise probe for the folate-mediated one-carbon metabolism cycle. This guide details the physicochemical specifications, mechanistic applications in drug development, and validated experimental protocols for this isotopologue.

Physicochemical Specifications

The following data represents the gold-standard specifications required for high-sensitivity NMR and Mass Spectrometry applications.

ParameterSpecificationTechnical Note
Chemical Name Glycine (2-13C)Also known as Aminoacetic acid-2-13C
CAS Number 20220-62-6 Distinct from Glycine-1-13C (20220-61-5)
Linear Formula

Label is on the methylene (

) carbon
Molecular Weight 76.06 g/mol +1.003 Da shift vs. unlabeled Gly (75.07)
Isotopic Purity

Essential to minimize satellite peaks in NMR
Chemical Purity

Chromatographic purity
Solubility Soluble in water (250 mg/mL)Highly polar, zwitterionic character
Appearance White to off-white crystalline solidHygroscopic; store desiccated
Melting Point 240 °C (decomposition)Stable under standard autoclaving (121 °C)

The Isotopic Signature: Mechanistic Applications

A. Nuclear Magnetic Resonance (NMR)

In protein NMR, Glycine (2-13C) is utilized for Resonance Assignment and Structure Determination .

  • Backbone Connectivity: The

    
    C at the 
    
    
    
    -position (
    
    
    ) is the central hub of magnetization transfer in triple-resonance experiments (e.g., HNCA).
  • Selective Labeling: By incorporating Gly (2-13C) into an otherwise unlabeled or deuterated background, researchers can "light up" only the glycine residues. Since glycines often reside in flexible loops or hinge regions of drug targets (e.g., kinases), this selective labeling simplifies crowded spectra and allows for focused study of conformational dynamics upon ligand binding.

  • Solid-State NMR: Glycine (2-13C) is the industry standard for calibrating

    
    C CPMAS (Cross-Polarization Magic Angle Spinning) probes due to its sharp resonance lines and known relaxation properties.
    
B. Metabolic Flux Analysis (MFA) & One-Carbon Metabolism

In drug development—particularly oncology—Glycine (2-13C) is a superior tracer for the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT) activity.

  • The Tracking Logic:

    • Direct Incorporation: Glycine (2-13C) is incorporated directly into proteins or glutathione.

    • GCS Pathway: The GCS breaks down Glycine (2-13C), releasing the labeled C2 as

      
      C-Methylene-THF (Tetrahydrofolate).
      
    • SHMT Pathway: This labeled folate pool can then react with unlabeled glycine to form Serine labeled at the

      
      -carbon (C3) .
      
    • Differentiation: By analyzing the mass isotopomers of Serine (M+1), researchers can determine if the carbon came from the glycine backbone (C2 label retention) or via the folate cycle (C3 label scrambling).

Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways of Glycine (2-13C) in a cellular system, highlighting how the label position shifts during metabolism.

GlycineMetabolism cluster_legend Pathway Legend Gly Glycine (2-13C) (Label at Alpha-C) Prot Protein Synthesis (Gly Residues) Gly->Prot Direct Inc. Ser_Direct Serine (Alpha-13C) (Reverse SHMT) Gly->Ser_Direct Direct Conversion GCS Glycine Cleavage System (GCS) Gly->GCS Catabolism C1_Pool 5,10-CH2-THF (Labeled Methylene) GCS->C1_Pool Transfer of C2 Ser_Indirect Serine (Beta-13C) (Forward SHMT) C1_Pool->Ser_Indirect + Unlabeled Gly Purines Purine Synthesis (C2/C8 Positions) C1_Pool->Purines Nucleotide Biosynthesis key Blue: Input Tracer | Red: 1-Carbon Cycle | Yellow: Serine Isotopomers

Caption: Metabolic fate of Glycine (2-13C). Note the bifurcation: direct incorporation retains the alpha-label, while GCS processing transfers the label to the folate pool, eventually labeling Serine at the beta-position.

Experimental Protocol: LC-MS Metabolic Flux Workflow

Objective: To quantify the contribution of Glycine (2-13C) to the Serine/Folate pool in cancer cell lines.

Reagents Required[1][2][3]
  • Glycine (2-13C) (CAS 20220-62-6)[1][2][3][4]

  • Dialyzed Fetal Bovine Serum (dFBS) (to remove endogenous amino acids)

  • RPMI-1640 medium (Glycine/Serine deficient)

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

Step-by-Step Methodology

1. Media Preparation (The Tracer Medium)

  • Prepare RPMI-1640 lacking Glycine and Serine.

  • Supplement with 10% dFBS.

  • Add Glycine (2-13C) to a final concentration of 0.4 mM (physiological baseline).

  • Critical Control: Prepare a parallel condition with Unlabeled Glycine to establish natural abundance baselines.

2. Cell Culture & Labeling [5][6][7][8]

  • Seed cells (e.g., 5x10^5 cells/well in 6-well plates) and allow attachment overnight in standard media.

  • Wash cells 2x with PBS to remove residual unlabeled amino acids.

  • Add the Tracer Medium and incubate for 24 hours.

    • Why 24h? This allows sufficient turnover of the intracellular metabolite pool to reach isotopic steady state in rapidly dividing cells.

3. Metabolite Extraction (Quenching)

  • Rapidly aspirate media and wash cells 1x with ice-cold PBS.

  • Immediately add 1 mL of -80°C Extraction Solvent (80% MeOH) to the plate.

    • Causality: Immediate quenching stops enzymatic activity, preserving the metabolic snapshot.

  • Incubate plates at -80°C for 15 minutes to facilitate cell lysis and protein precipitation.

  • Scrape cells and transfer the suspension to a cooled microcentrifuge tube.

4. Sample Processing

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing polar metabolites) to a new glass vial for LC-MS.

  • Dry the supernatant under nitrogen gas flow (if concentration is needed) and reconstitute in 50% Acetonitrile/Water.

5. Data Analysis (Mass Isotopomer Distribution)

  • Target: Serine (M+0, M+1, M+2).

  • Interpretation:

    • M+1 Serine: Indicates the label is at C2 (from direct conversion) OR C3 (from folate pool + unlabeled Gly).

    • M+2 Serine: Indicates both the backbone (C2) and sidechain (C3) are labeled (recombination of Labeled Gly + Labeled Folate).

    • Calculation: Use the M+1/M+2 ratio to determine the flux through the Glycine Cleavage System.

Handling & Storage

  • Storage: Store at Room Temperature (20-25°C). For long-term (>1 year), 4°C is acceptable but not strictly necessary.

  • Hygroscopicity: The compound is moderately hygroscopic. Keep the container tightly sealed.

  • Sterility: Solutions can be filter-sterilized (0.22 µm). Autoclaving is safe but filter sterilization is preferred to prevent any potential volume loss or concentration changes.

References

  • Sigma-Aldrich. Glycine-2-13C Specifications and Safety Data Sheet. Retrieved from

  • Cambridge Isotope Laboratories. Amino Acids for NMR and Metabolic Research. Retrieved from

  • Teddlie, M. et al. (2020). Serine and Glycine Metabolism in Cancer: Therapeutic Implications. Journal of Cell Biology .

  • Fan, T. W-M. et al. (2019). Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research. Trends in Endocrinology & Metabolism .

  • Wishart, D. S. et al. (2022). HMDB: The Human Metabolome Database. Nucleic Acids Research .

Sources

Exploratory

Precision Isotope Labeling: Technical Guide to Glycine (2-13C) in Metabolic &amp; Structural Research

Executive Summary Glycine (2-13C), where the alpha-carbon ( ) is isotopically enriched with Carbon-13, serves as a critical probe in metabolic flux analysis (MFA) and solid-state nuclear magnetic resonance (ssNMR). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycine (2-13C), where the alpha-carbon (


) is isotopically enriched with Carbon-13, serves as a critical probe in metabolic flux analysis (MFA) and solid-state nuclear magnetic resonance (ssNMR). Unlike uniformly labeled Glycine (U-13C) or carboxyl-labeled Glycine (1-13C), the 2-13C isotopologue specifically tracks the entry of carbon units into the folate-mediated one-carbon (1C) pool via the Glycine Cleavage System (GCS). This guide details the technical specifications, mechanistic applications, and validated protocols for utilizing high-enrichment Glycine (2-13C) to decipher complex metabolic networks and calibrate structural biology instrumentation.

Part 1: Technical Specifications & Enrichment Standards

For quantitative mass spectrometry and high-resolution NMR, the isotopic enrichment level ("atom %") is the defining quality parameter. Low enrichment leads to complex overlapping spectra and underestimation of metabolic flux.

Isotopic Purity Requirements

Research-grade Glycine (2-13C) typically requires an enrichment level of ≥99 atom % 13C .

  • 99% Enrichment (Gold Standard): Essential for metabolic tracing where the "M+1" mass isotopomer abundance is low, or when tracing flux into dilute pools (e.g., nucleotide synthesis). It minimizes the "isotopic noise" from naturally occurring 13C (1.1%).

  • 98% Enrichment: Acceptable for general NMR reference standards but suboptimal for flux analysis due to the 2% unlabeled background (M+0), which complicates fractional contribution calculations.

Physicochemical Data Table
ParameterSpecificationCausality / Impact on Research
Chemical Formula

N/A
Molecular Weight 76.06 g/mol +1.003 Da shift vs. unlabeled Glycine (75.07).
Isotopic Enrichment ≥ 99 atom % 13CEnsures high signal-to-noise ratio in MS and NMR.
Chemical Purity ≥ 99% (CP)Impurities (e.g., sarcosine, ammonium) can interfere with LC-MS retention times.
NMR Shift (Solid)

ppm
Distinct from Carbonyl C1 (

ppm). Used for frequency referencing.
Solubility ~250 mg/mL (

)
Highly soluble; suitable for high-concentration aqueous buffers.

Part 2: Mechanistic Applications (The "Why")

Tracing One-Carbon Metabolism

The utility of Glycine (2-13C) lies in its unique metabolic fate compared to Glycine (1-13C).

  • Glycine Cleavage System (GCS): The GCS complex breaks down glycine.

    • C1 (Carboxyl): Released as

      
      .
      
    • C2 (Alpha): Transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF .

  • Serine Hydroxymethyltransferase (SHMT):

    • Reversible conversion of Glycine to Serine.

    • Glycine (2-13C) incorporates directly into Serine C2 .

    • Crucially, if Glycine (2-13C) passes through GCS, the label enters the folate pool. This labeled folate can react with an unlabeled glycine to form Serine C3 .

Therefore:

  • Serine M+1 (at C2): Direct conversion from Glycine via SHMT.

  • Serine M+1 (at C3): Recycling of Glycine C2 through the folate pool (GCS activity).

  • Serine M+2: Simultaneous direct conversion and folate recycling.

Pathway Visualization

The following diagram illustrates the divergent fates of the C2 carbon.

GlycineFate Gly Glycine (2-13C) [Input] GCS Glycine Cleavage System (GCS) Gly->GCS Catabolism SHMT SHMT Enzyme Gly->SHMT Direct Synthesis Folate 5,10-CH2-THF (Labeled 1C Pool) GCS->Folate C2 Transfer CO2 CO2 (Unlabeled C1) GCS->CO2 C1 Release Ser Serine SHMT->Ser Generates Serine M+1 (C2) or M+2 (C2+C3) Folate->SHMT 1C Donor

Figure 1: Metabolic fate of Glycine (2-13C). Red path indicates the transfer of the alpha-carbon into the one-carbon folate pool.

Part 3: Experimental Protocols

Protocol A: LC-MS/MS Sample Preparation for Metabolic Flux

Objective: Extract intracellular metabolites to measure the Mass Isotopomer Distribution (MID) of Glycine and Serine.

Reagents:

  • Extraction Solvent: 80% Methanol / 20% Water (HPLC Grade), pre-chilled to -80°C.

  • Internal Standard: Norvaline (optional) for normalization.

Workflow:

  • Quenching: Rapidly wash cells (adherent culture) with ice-cold saline (0.9% NaCl) to remove extracellular media. Critical: Do not use PBS if analyzing phosphate metabolites later.

  • Extraction: Add 1 mL of -80°C Extraction Solvent directly to the plate. Incubate on dry ice for 20 mins.

    • Causality: Extreme cold stops enzymatic turnover immediately, preserving the metabolic snapshot.

  • Scraping & Collection: Scrape cells and transfer suspension to a centrifuge tube.

  • Clarification: Centrifuge at 20,000 x g for 15 mins at 4°C.

  • Drying: Transfer supernatant to a new tube. Dry under Nitrogen stream or SpeedVac (no heat).

  • Reconstitution: Dissolve pellet in 50 µL LC-MS grade water.

LC-MS/MS Settings (Targeted):

  • Glycine Transition: 76.0 -> 30.0 (Quantifier). For 2-13C, monitor 77.0 -> 31.0.

  • Serine Transition: 106.0 -> 60.0. Monitor isotopologues +1 (107) and +2 (108).

ProtocolWorkflow Step1 Cell Quenching (Ice-cold Saline) Step2 Metabolite Extraction (-80°C 80% MeOH) Step1->Step2 Step3 Centrifugation (20,000g, 4°C) Step2->Step3 Step4 Supernatant Drying (N2 Stream) Step3->Step4 Step5 LC-MS/MS Analysis (HILIC Column) Step4->Step5 QC QC Check: Internal Std Recovery Step5->QC

Figure 2: Metabolite extraction workflow optimized for polar amino acid retention.

Protocol B: Solid-State NMR Calibration

Objective: Use Glycine (2-13C) as a secondary chemical shift reference.

  • Sample Packing: Pack ~10-20 mg of crystalline Glycine (2-13C) into a 3.2 mm or 4 mm MAS (Magic Angle Spinning) rotor.

  • Spinning: Spin at 10-12 kHz.

  • Pulse Sequence: Cross-Polarization (CP) MAS.

  • Referencing:

    • Set the Carbonyl (C1) signal of glycine (if visible/natural abundance) to 176.03 ppm .

    • Alternatively, set the Alpha (C2) signal of Glycine (2-13C) to 43.5 ppm (relative to TMS at 0 ppm).

    • Note: The alpha-carbon signal is highly sensitive to crystalline polymorphs (alpha vs gamma glycine). Ensure the polymorph is known (commercial sources are typically alpha-form).

Part 4: Data Interpretation & Quality Control

Calculating Fractional Enrichment

When analyzing MS data, correct for natural abundance (NA) before calculating flux.



For Glycine (2-13C) input:

  • High M+1 in Glycine pool: Confirms uptake of tracer.

  • M+1 in Serine: Indicates SHMT activity (Gly -> Ser).

  • M+2 in Serine: Indicates active 1C cycling (Gly -> GCS -> Folate -> Ser).

Troubleshooting Low Enrichment

If the measured enrichment of intracellular Glycine is <50% despite using 99% media:

  • De Novo Synthesis: The cell is synthesizing large amounts of glycine from glucose (via Serine).

  • Media Contamination: Unlabeled glycine is present in the base media (e.g., FBS often contains significant glycine). Solution: Use Dialyzed FBS.

References

  • Cambridge Isotope Laboratories.Stable Isotope-Labeled Products for Metabolic Research.
  • Sigma-Aldrich (Merck).
  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27–42.

  • Wishart, D. S., et al. (2018). HMDB 4.0: The Human Metabolome Database. Nucleic Acids Research.

Foundational

Tracing the Tetrapyrrole: A Technical Guide to Glycine-2-13C in Heme Biosynthesis

Topic: Glycine-2-13C use in heme and porphyrin synthesis studies Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The elucidation of the heme biosynth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Glycine-2-13C use in heme and porphyrin synthesis studies Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The elucidation of the heme biosynthetic pathway remains one of the triumphs of isotopic labeling in biochemistry. For modern researchers, Glycine-2-13C (labeling the


-carbon) serves as the definitive probe for monitoring porphyrinogenesis. Unlike general metabolic tracers, Glycine-2-13C offers a precise, stoichiometric incorporation pattern—labeling exactly eight carbon positions in the final heme molecule. This specificity allows for high-resolution metabolic flux analysis (MFA) and the diagnosis of enzymatic bottlenecks in porphyrias and sideroblastic anemias.

This guide outlines the mechanistic basis, experimental protocols, and analytical frameworks for utilizing Glycine-2-13C in heme synthesis studies, ensuring data integrity and reproducibility in drug development and basic research.

Mechanistic Foundation: The Shemin Pathway

To design valid experiments, one must understand the atom-by-atom transfer from glycine to the porphyrin macrocycle. The pathway, elucidated by Shemin and Rittenberg, dictates that the nitrogen atom and the


-carbon of glycine are incorporated into heme, while the carboxyl carbon is excised.
Atom Mapping and Stoichiometry

The synthesis of one heme molecule requires 8 molecules of Glycine and 8 molecules of Succinyl-CoA .

  • Precursor Formation: Glycine (2C) condenses with Succinyl-CoA (4C) via ALA Synthase (ALAS) to form

    
    -Aminolevulinic Acid (ALA).
    
    • Crucial Step: The C1 (carboxyl) of glycine is lost as

      
      .
      
    • Retention: The C2 (

      
      -carbon) of glycine becomes the C5 position of ALA.
      
  • Pyrrole Formation: Two molecules of ALA condense to form Porphobilinogen (PBG).

    • The C5 of one ALA becomes the aminomethyl carbon of PBG.

    • The C5 of the second ALA becomes the

      
      -carbon (C2)  of the pyrrole ring.
      
  • Macrocycle Assembly: Four PBG molecules polymerize to form the tetrapyrrole backbone.

    • The aminomethyl carbons form the four meso-bridges (

      
      ).
      
    • The ring

      
      -carbons remain as pyrrole 
      
      
      
      -carbons adjacent to the bridges.

Result: Using Glycine-2-13C results in a heme molecule labeled at 8 specific positions : the 4 meso bridges and 4 pyrrole


-carbons.
Biosynthetic Pathway Visualization

HemePathway cluster_legend Legend Gly Glycine-2-13C (Labeled Alpha Carbon) ALA d-Aminolevulinic Acid (ALA) (13C at C5) Gly->ALA ALA Synthase CO2 CO2 (from Glycine C1) Gly->CO2 Succ Succinyl-CoA Succ->ALA ALA Synthase PBG Porphobilinogen (PBG) (13C at C2 & Aminomethyl) ALA->PBG ALA Dehydratase (2x ALA -> 1x PBG) Uro Uroporphyrinogen III PBG->Uro PBG Deaminase & Uro III Synthase Heme HEME (8x 13C Labeled Carbons) Uro->Heme Multi-step Oxidation & Ferrochelatase L1 Blue: Tracer Input L2 Green: Key Intermediate L3 Red: Final Product

Figure 1: The flow of 13C atoms from Glycine-2-13C into the Heme macrocycle. Note the loss of C1 and retention of C2.

Experimental Methodologies

The following protocol is designed for mammalian cell culture (e.g., HepG2 hepatocytes or K562 erythroleukemia cells). It ensures maximal label incorporation and minimizes background noise.

Reagents and Preparation
  • Tracer: Glycine-2-13C (99 atom % 13C).

  • Media: Glycine-deficient DMEM (custom formulation) to prevent isotopic dilution by unlabeled glycine.

  • Supplement: Succinylacetone (optional) – Note: This is an inhibitor of ALA dehydratase; use only for negative controls to verify pathway specificity.

Protocol: Isotopic Labeling Workflow
  • Acclimation (T-24h):

    • Seed cells at

      
       cells/mL.
      
    • Maintain in standard media to ensure log-phase growth.

  • Pulse Labeling (T0):

    • Wash cells 2x with PBS to remove extracellular unlabeled glycine.

    • Replace media with Glycine-deficient DMEM supplemented with 1-5 mM Glycine-2-13C .

    • Expert Insight: 5 mM is often required to outcompete endogenous glycine synthesis in metabolically active hepatocytes.

  • Incubation (T0 - T24h):

    • Incubate at 37°C, 5%

      
      .
      
    • Harvest aliquots at 6, 12, and 24 hours for flux analysis.

  • Extraction (Heme Isolation):

    • Pellet cells (500xg, 5 min).

    • Resuspend in Acidified Acetone (2.5% HCl in acetone). This extracts heme while precipitating proteins.

    • Centrifuge (10,000xg, 10 min) and collect the deep red supernatant.

  • Purification:

    • Evaporate acetone under nitrogen flow.

    • Resuspend residue in pyridine-d5 (for NMR) or methanol/formic acid (for MS).

Experimental Workflow Diagram

Workflow Step1 1. Cell Seeding (Log Phase) Step2 2. Wash & Pulse (Glycine-2-13C Media) Step1->Step2 Remove Unlabeled Gly Step3 3. Incubation (6-24 Hours) Step2->Step3 Biosynthesis Step4 4. Acidified Acetone Extraction Step3->Step4 Lysis & Isolation Step5 5. Analysis (NMR / LC-MS) Step4->Step5 Purification

Figure 2: Step-by-step workflow for isolating 13C-labeled heme from cell culture systems.

Analytical Framework & Data Interpretation

13C-NMR Spectroscopy

Nuclear Magnetic Resonance is the gold standard for verifying the positions of incorporation. Because Glycine-2-13C labels specific carbons, the NMR spectrum should show significant enhancement only at specific chemical shifts.

Expected Signals (in Pyridine-d5):

  • Meso-Carbons (

    
    ):  Sharp signals typically around 95 - 105 ppm . These represent the 4 carbons derived from the aminomethyl group of PBG.
    
  • Pyrrole

    
    -Carbons:  Signals around 140 - 150 ppm .
    
  • Validation: Lack of signal enhancement in carboxyl regions (170+ ppm) confirms that Glycine-1-13C was not used and that scrambling via the TCA cycle (into Succinyl-CoA) was minimal.

Mass Spectrometry (LC-MS/MS)

For quantitative flux analysis, MS is more sensitive.

  • Unlabeled Heme M+0: ~616.5 Da (Heme B).

  • Labeled Heme: You will observe a mass distribution (isotopologue distribution).

  • Calculation: Since 8 carbons are labeled, a fully labeled molecule would appear at M+8 . However, due to the pool of endogenous glycine, you will see a distribution (M+1 to M+8).

  • Enrichment Calculation:

    
    
    
Data Summary Table
ParameterGlycine-1-13C (Carboxyl)Glycine-2-13C (Alpha)
Incorporation into Heme None (Lost as

)
Yes (8 Carbons)
Target Positions N/A4 Meso-bridges, 4 Pyrrole

-carbons
Primary Analytical Peak N/A~97 ppm (Meso) in 13C-NMR
Mass Shift (Max) 0 Da+8 Da
Utility Negative ControlBiosynthetic Tracing

References

  • Shemin, D., & Rittenberg, D. (1946). The Biological Utilization of Glycine for the Synthesis of the Protoporphyrin of Hemoglobin. Journal of Biological Chemistry.

  • Battersby, A. R., et al. (1980). Biosynthesis of the Pigments of Life: Formation of the Macrocycle. Nature.

  • Heinemann, I. U., et al. (2008). The Appearance of Heme Biosynthesis in the Early Evolution of Life. Origins of Life and Evolution of Biospheres.

  • Layer, G., et al. (2010). Heme Biosynthesis: Structure and Mechanism of the Enzymes. Journal of Biological Chemistry.

Exploratory

Glycine (2-13C) vs natural abundance glycine NMR spectra

Title: Comparative Spectral Analysis of Glycine (2-13C) vs. Natural Abundance Glycine: A Technical Guide for Metabolic Tracing and Structural Biology Executive Summary This technical guide provides a rigorous comparison...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectral Analysis of Glycine (2-13C) vs. Natural Abundance Glycine: A Technical Guide for Metabolic Tracing and Structural Biology

Executive Summary This technical guide provides a rigorous comparison between the Nuclear Magnetic Resonance (NMR) spectra of natural abundance glycine and its isotopologue, Glycine (2-13C). Designed for senior researchers in metabolomics and drug development, this document moves beyond basic spectral assignment to explore the quantum mechanical underpinnings of spin-spin coupling, the practical implications for Metabolic Flux Analysis (MFA), and the critical experimental protocols required for high-fidelity data acquisition.

Part 1: Theoretical Foundation

The Spin Physics of Isotope Labeling

The core distinction between natural abundance and 2-13C labeled glycine lies in the nuclear spin properties of the carbon isotopes.

  • Natural Abundance Glycine:

    • 
       (98.9%):  Spin quantum number 
      
      
      
      . It is NMR silent and does not couple with attached protons.
    • 
       (1.1%):  Spin 
      
      
      
      . It is NMR active but statistically rare.
    • Result: The dominant spectral feature is the behavior of protons attached to magnetically inert

      
      .
      
  • Glycine (2-13C):

    • Enrichment:

      
       of the alpha-carbon (
      
      
      
      ) is
      
      
      .
    • Heteronuclear Coupling: The two

      
      -protons are directly bonded to a spin-active nucleus (
      
      
      
      ). This creates a strong scalar coupling interaction (
      
      
      ), fundamentally altering the topology of the
      
      
      spectrum.
Spectral Logic Flow

The following diagram illustrates the causal pathway from isotopic substitution to observed spectral splitting.

SpectralLogic cluster_satellites Satellite Phenomenon Iso_Nat Natural Abundance (99% 12C) Spin_Silent Spin I=0 (Silent Nucleus) Iso_Nat->Spin_Silent Satellites 13C Satellites (0.55% Intensity) Iso_Nat->Satellites Iso_Lab Glycine (2-13C) (99% 13C) Spin_Active Spin I=1/2 (Active Nucleus) Iso_Lab->Spin_Active Coupling_None No Scalar Coupling Spin_Silent->Coupling_None Coupling_Strong Strong 1-Bond Coupling (1J_CH ~140 Hz) Spin_Active->Coupling_Strong Spec_Singlet 1H Spectrum: Singlet (s) Coupling_None->Spec_Singlet Dominant Spec_Doublet 1H Spectrum: Large Doublet (d) Coupling_Strong->Spec_Doublet Dominant

Figure 1: Logic flow detailing how isotopic substitution dictates the transition from a singlet to a doublet in proton NMR.

Part 2: Spectral Analysis (The Core)

This section details the quantitative differences observed in solution-state NMR (


, pH 7.0).
Comparative Data Table
ParameterNatural Abundance GlycineGlycine (2-13C)Mechanistic Cause

Topology
Singlet (s) Doublet (d) Heteronuclear scalar coupling (

)

Chemical Shift
~3.55 ppm~3.55 ppm (Center of doublet)Electronic environment of

-protons

Line Width
Sharp (<1 Hz)Broadened (Relaxation effects)

induced relaxation pathways
Coupling (

)
N/A (Satellites only)138 - 144 Hz Direct bond overlap (s-character dependence)

Signal (

)
Weak (SNR = 1x)Massive (SNR > 100x) 99% enrichment vs 1.1% natural abundance

Shift (

)
~42.4 ppm~42.4 ppmChemical environment unchanged

Shift (

)
~173.5 ppm~173.5 ppmC1 is not labeled; signal remains weak
The "Doublet" Phenomenon

In the natural abundance spectrum, the


-protons appear as a singlet because they are attached to 

. However, tiny "satellite" peaks exist at

Hz from the center, representing the 1.1% of molecules containing

.

In Glycine (2-13C) , the entire population is


. The singlet disappears completely. It is replaced by a doublet split by the coupling constant 

.
  • Calculation:

    
    .
    
  • Visual: Instead of one peak at 3.55 ppm, you see two peaks of equal intensity at approx 3.43 ppm and 3.67 ppm (at 600 MHz).

pH Sensitivity

Glycine is a zwitterion. The chemical shifts and coupling constants are highly sensitive to pH.

  • Acidic (pH < 2): Carboxyl protonated (

    
    ). 
    
    
    
    shifts upfield.
  • Basic (pH > 10): Amine deprotonated (

    
    ). 
    
    
    
    shifts downfield.
  • Implication: When comparing spectra, pH must be controlled within

    
     units.
    

Part 3: Experimental Protocol

To ensure reproducibility and data integrity, the following self-validating protocol is recommended.

Sample Preparation Workflow

Objective: Minimize water suppression artifacts and ensure accurate quantification.

  • Solvent: Use 99.9%

    
     to minimize the HDO residual peak.
    
  • Buffer: Phosphate buffer (50 mM, pH 7.0) prepared in

    
    . Crucial for chemical shift consistency.
    
  • Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Do not use TMS (insoluble in water).

  • Concentration:

    • Natural Abundance: >10 mM required for decent

      
       SNR.
      
    • Glycine (2-13C): 0.1 - 1.0 mM is sufficient due to signal enhancement.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (1H) or zgpg30 (13C with proton decoupling).

  • Relaxation Delay (D1):

    • Qualitative: 1-2 seconds.

    • Quantitative (qNMR): Must be

      
      . Glycine 
      
      
      
      -protons have long
      
      
      (can be >5s). Set D1 = 20-30s for qNMR.
  • Decoupling: For

    
     acquisition of the labeled sample, use Inverse Gated Decoupling  if integration is required (suppresses NOE enhancement to ensure quantitative accuracy).
    
Experimental Logic Diagram

ExperimentWorkflow Start Start: Sample Prep Solvent Dissolve in D2O + Buffer (pH Control Critical) Start->Solvent Shim Shimming (Target: Line width < 0.8 Hz) Solvent->Shim Decision Is Quantification Required? Shim->Decision qNMR Set D1 > 5*T1 (approx 25s) Decision->qNMR Yes FastNMR Set D1 = 2s Decision->FastNMR No Acquire Acquire Spectrum (1H or 13C) qNMR->Acquire FastNMR->Acquire Process Processing: Phase & Baseline Correction Acquire->Process Validation Validation Check: Is Doublet Symmetric? Process->Validation Success Data Valid Validation->Success Yes Fail Re-Shim / Check Phase Validation->Fail No Fail->Shim

Figure 2: Step-by-step experimental workflow with self-validating checkpoints for data integrity.

Part 4: Applications in Drug Development & Metabolomics

Why invest in expensive Glycine (2-13C)? The value lies in Metabolic Flux Analysis (MFA) .

Tracing Pathways

Glycine is a precursor for purines, glutathione, and heme. By using 2-13C glycine, researchers can trace the specific incorporation of the alpha-carbon into these complex molecules.

  • Serine Synthesis: Glycine converts to Serine via Serine Hydroxymethyltransferase (SHMT). The 2-13C label tracks into the

    
    -carbon of Serine.
    
  • Glutathione (GSH): A critical antioxidant in cancer cells. The label incorporation rate indicates the oxidative stress handling capacity of the tumor.

Application Diagram: The Glycine Node

MetabolicFlux Gly Glycine (2-13C) Ser Serine (Labeled at C3) Gly->Ser 1-Carbon Metabolism GSH Glutathione (Antioxidant) Gly->GSH Oxidative Defense Purine Purines (DNA Synthesis) Gly->Purine Proliferation Enz_SHMT SHMT Enz_GCL GCL/GSS

Figure 3: Metabolic fate of the 2-13C label. Tracking the label distribution allows quantification of pathway activity in cancer cells.

Part 5: References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000089: Glycine.[1] University of Wisconsin-Madison. Available at: [Link]

  • Human Metabolome Database (HMDB). Metabocard for Glycine (HMDB0000123). Available at: [Link]

  • Antoniewicz, M.R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[2] Available at: [Link]

Sources

Foundational

Kinetic Profiling and Metabolic Fate of [2-13C]Glycine: A Technical Guide

Executive Summary The biological half-life and kinetic profile of [2-13C]glycine differ fundamentally from its C1-labeled counterpart. While [1-13C]glycine is rapidly decarboxylated by the Glycine Cleavage System (GCS),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biological half-life and kinetic profile of [2-13C]glycine differ fundamentally from its C1-labeled counterpart. While [1-13C]glycine is rapidly decarboxylated by the Glycine Cleavage System (GCS), releasing


 almost immediately, [2-13C]glycine (labeled at the 

-carbon) functions as a metabolic probe for the one-carbon pool , protein synthesis (specifically collagen and glutathione), and serine interconversion .

This guide details the experimental frameworks required to utilize [2-13C]glycine for metabolic flux analysis (MFA) and protein turnover studies. It moves beyond simple "half-life" definitions to address the multi-compartmental kinetics that define glycine metabolism in vivo.

Part 1: Mechanistic Principles & Metabolic Fate

The C2-Label Specificity

To interpret kinetic data, one must understand the distinct metabolic routing of the C2 carbon. Unlike the carboxyl carbon (C1), the


-carbon (C2) is retained during the initial cleavage steps of the GCS.
  • Serine Hydroxymethyltransferase (SHMT) Pathway: The primary clearance route for [2-13C]glycine is its reversible conversion to serine. The

    
     label is transferred to the 
    
    
    
    -carbon of serine or enters the folate cycle (5,10-methylene-tetrahydrofolate).
    • Implication: Plasma decay of [2-13C]glycine reflects both tissue uptake and SHMT activity.

  • Protein Incorporation: Glycine is the most abundant amino acid in collagen (every third residue). [2-13C]glycine is the tracer of choice for measuring fractional synthesis rates (FSR) of structural proteins.

  • Heme and Purine Synthesis: The C2 carbon provides the structural backbone for porphyrins and purine rings.

Diagram: Metabolic Fate of [2-13C]Glycine

The following diagram illustrates the divergent pathways of the C2 label compared to C1.

GlycineMetabolism Glycine [2-13C]Glycine (Plasma Pool) GCS Glycine Cleavage System (GCS) Glycine->GCS Decarboxylation SHMT SHMT Enzyme Glycine->SHMT Reversible Protein Protein Synthesis (Collagen/Heme) Glycine->Protein Direct Incorporation OneC 1-Carbon Pool (5,10-CH2-THF) GCS->OneC C2 enters Folate Cycle Serine [3-13C]Serine SHMT->Serine Transfer to Beta-Carbon OneC->Serine Remethylation CO2 13CO2 (Breath) OneC->CO2 Oxidation (Delayed)

Caption: The metabolic routing of the C2 label. Note that [2-13C]glycine does not release 13CO2 directly; it must cycle through the 1-Carbon pool or Serine first.

Part 2: Kinetic Parameters & Half-Life Data

In a clinical or preclinical setting, "half-life" is a composite metric derived from the decay of isotopic enrichment in the plasma.

Typical Kinetic Values (Human & Model Systems)

The following data represents consensus values for healthy physiological states. Note that glycine kinetics are highly dose-dependent and sensitive to dietary protein status.

ParameterValue RangeContext
Plasma Half-Life (

)
45 – 90 minutes Terminal phase following bolus injection.
Distribution Phase (

)
5 – 15 minutes Rapid equilibration with interstitial fluids.
Flux (

)
150 – 300

mol/kg/h
Whole-body glycine flux in healthy adults.
Pool Size ~300 – 500

mol/kg
Free glycine pool (intracellular + extracellular).
Breath

Peak
Delayed (>60 min) Contrast with [1-13C]glycine (peak ~15-20 min).
Interpreting the Decay Curve

The disappearance of [2-13C]glycine from plasma typically follows a bi-exponential decay model :



  • 
     (Distribution):  Represents the rapid mixing of the tracer into the intracellular space.
    
  • 
     (Metabolic):  Represents the irreversible loss of tracer via protein synthesis and oxidation.
    
  • Self-Validation: If your

    
     for a mono-exponential fit is < 0.95, you must apply a bi-exponential model to accurately calculate flux.
    

Part 3: Experimental Protocol (Primed Continuous Infusion)

To determine kinetics accurately, a Primed Continuous Infusion is superior to a bolus dose because it establishes an isotopic steady state, allowing for the calculation of flux without the complexities of curve fitting dynamic decay.

Phase 1: Preparation & Priming

Objective: Instantly raise the plasma enrichment to the target level (e.g., 3-5 Mole Percent Excess, MPE) to avoid a long equilibration period.

  • Tracer Selection: [2-13C]Glycine (99% enrichment), sterile, pyrogen-free.

  • Prime Dose (

    
    ):  Calculate to achieve target enrichment (
    
    
    
    ).
    
    
    • Typical Prime: 15–20

      
      mol/kg.
      
  • Infusion Rate (

    
    ):  Calculate to match the disposal rate.
    
    
    
    
    • Typical Rate: 0.3–0.5

      
      mol/kg/min.
      
Phase 2: The Infusion Workflow

Objective: Maintain steady state for 4-6 hours.

ProtocolWorkflow Start Baseline Sample (t = -15 min) Prime Bolus Prime (t = 0) Start->Prime Infusion Continuous Infusion (t = 0 to 240 min) Prime->Infusion Equilibration Equilibration Phase (0 - 120 min) Infusion->Equilibration Plateau Isotopic Plateau (Steady State) Equilibration->Plateau Sampling Blood Sampling (t = 180, 200, 220, 240 min) Plateau->Sampling Analysis GC-MS Analysis (Derivatization) Sampling->Analysis

Caption: Workflow for Primed Continuous Infusion. Sampling occurs only after isotopic equilibrium is reached.

Phase 3: Analytical Methodology (GC-MS)

Objective: Quantify the enrichment (MPE) of glycine.

  • Derivatization: Use MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide). This forms the t-BDMS derivative of glycine.

  • Ion Monitoring:

    • Monitor m/z 218 (Unlabeled fragment:

      
      ).
      
    • Monitor m/z 219 (Labeled fragment:

      
      ).
      
    • Note: Since the label is [2-13C], the mass shift is +1.

  • Calculation:

    
    
    

Part 4: Applications in Drug Development

Biomarker for Collagen Turnover (Fibrosis)

In diseases like NASH (Non-Alcoholic Steatohepatitis) or Pulmonary Fibrosis, collagen turnover is accelerated.

  • Method: Administer [2-13C]glycine.

  • Measurement: Isolate collagen from biopsy or measure collagen-related peptides in plasma.

  • Metric: Fractional Synthesis Rate (FSR) of collagen.

Assessment of One-Carbon Metabolism

Drugs targeting the folate cycle (e.g., Methotrexate) will alter the flux of [2-13C]glycine into serine.

  • Method: Measure the ratio of [2-13C]glycine to [3-13C]serine in plasma.

  • Insight: A decrease in label transfer indicates SHMT inhibition.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • Matthews, D. E., et al. (1981). "Measurement of Leucine Metabolism in Man from a Primed, Continuous Infusion of L-[1-13C]Leucine." American Journal of Physiology-Endocrinology and Metabolism. (Foundational text for primed infusion protocols). Link

  • Young, V. R., et al. (1991). "Glycine kinetics and oxidation in healthy young adults." American Journal of Clinical Nutrition. (Specific reference for glycine flux values). Link

  • Adeva-Andany, M. M., et al. (2018). "Metabolism of glycine and serine." Amino Acids. (Review of metabolic pathways including SHMT). Link

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Resolution Solid-State NMR of Glycine-2-¹³C using Cross-Polarization Magic Angle Spinning (CP/MAS)

Introduction: Unlocking the Solid State with CP/MAS NMR In the realm of pharmaceutical and materials science, characterizing the structure and dynamics of molecules in their solid form is paramount. Solid-state Nuclear M...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Solid State with CP/MAS NMR

In the realm of pharmaceutical and materials science, characterizing the structure and dynamics of molecules in their solid form is paramount. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level insights into the conformation, polymorphism, and intermolecular interactions of solid samples.

This guide provides a detailed protocol for setting up a Cross-Polarization Magic Angle Spinning (CP/MAS) experiment, a cornerstone of modern ssNMR, using Glycine-2-¹³C as a model sample. The CP/MAS technique dramatically enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei, making it an indispensable tool for drug development and materials characterization. This document is designed to be a practical, field-proven guide that not only lists the steps but also explains the scientific reasoning behind them, ensuring a robust and reproducible experimental setup.

Foundational Principles: The Science Behind CP/MAS

A successful CP/MAS experiment hinges on the precise manipulation of nuclear spins. Understanding the underlying principles is crucial for optimizing the experiment and for troubleshooting.

Cross-Polarization (CP): Enhancing Sensitivity

The core of the CP technique is the transfer of spin polarization from an abundant spin system (typically ¹H) to a dilute spin system (¹³C). This overcomes the primary challenge of ¹³C NMR: the low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C nuclei, which lead to inherently weak signals and long relaxation times.

This transfer is achieved by applying radiofrequency (RF) fields to both the ¹H and ¹³C channels simultaneously. When the energy levels of the two spin systems are matched, a condition known as the Hartmann-Hahn condition , polarization transfer occurs, significantly boosting the ¹³C signal.

Magic Angle Spinning (MAS): Achieving High Resolution

In solid samples, strong anisotropic interactions (such as chemical shift anisotropy and dipolar coupling) cause significant line broadening, obscuring detailed spectral information. Magic Angle Spinning (MAS) mechanically rotates the sample at a high frequency (typically >5 kHz) at an angle of 54.74° with respect to the main magnetic field (B₀). This rotation effectively averages out the anisotropic interactions, resulting in dramatically narrowed spectral lines and liquid-like resolution.

The Hartmann-Hahn Matching Condition

Efficient cross-polarization is only possible when the precession frequencies of the ¹H and ¹³C nuclei in their respective RF fields are equal. This is the Hartmann-Hahn condition, defined by the equation:

γ(¹H) * B₁(¹H) = γ(¹³C) * B₁(¹³C)

Where γ is the gyromagnetic ratio and B₁ is the strength of the applied RF field for each nucleus. The experimental setup requires careful calibration of the B₁ field strengths (power levels) for both channels to satisfy this condition and maximize signal transfer.

Experimental Workflow: From Sample Packing to Spectrum Acquisition

This section details the step-by-step protocol for acquiring a high-quality ¹³C CP/MAS spectrum of Glycine-2-¹³C.

Instrumentation and Sample Preparation
  • Spectrometer: A solid-state NMR spectrometer (e.g., 400-800 MHz) equipped with at least two RF channels.

  • Probe: A MAS probe capable of spinning speeds appropriate for the experiment (e.g., 4 mm, 7 mm).

  • Rotor: Zirconia rotors and compatible caps.

  • Sample: Glycine-2-¹³C powder. The isotopic label at the Cα position ensures a strong signal from this specific carbon.

Protocol for Rotor Packing:

  • Place the rotor into a packing tool.

  • Carefully add small aliquots of the Glycine-2-¹³C powder into the rotor.

  • Use a packing rod to gently tamp down the powder after each addition to ensure a dense and balanced pack. An unbalanced rotor can lead to unstable spinning.

  • Fill the rotor to the appropriate level, avoiding overfilling which can damage the cap.

  • Securely place the cap on the rotor.

Spectrometer Setup and Calibration

The following workflow outlines the critical calibration steps required before acquiring the final data.

G cluster_setup Initial Setup & Calibration Workflow A 1. Insert Sample & Tune Probe B 2. Set Magic Angle (54.74°) A->B Insert KBr for initial angle setup C 3. Calibrate ¹H Pulse Width B->C Replace KBr with Glycine sample D 4. Optimize Hartmann-Hahn Match C->D Crucial for efficient CP E 5. Determine ¹H T₁ Relaxation Time D->E Ensures full relaxation F 6. Set Final CP/MAS Parameters E->F Use optimized values G 7. Acquire ¹³C Spectrum F->G

Caption: Workflow for CP/MAS experiment setup.

Step 1: Probe Tuning

Tune the MAS probe for both the ¹H and ¹³C frequencies according to the spectrometer's standard procedure. Proper tuning ensures efficient RF power transmission to the sample.

Step 2: Setting the Magic Angle

Accurate setting of the magic angle is critical for line narrowing. A common method involves using a standard sample like potassium bromide (KBr).

  • Pack a rotor with KBr.

  • Insert the sample and begin spinning.

  • Observe the ⁷⁹Br signal. The intensity and width of the satellite sidebands are highly sensitive to the spinning angle.

  • Adjust the angle until the rotational echoes in the free induction decay (FID) are maximized, which corresponds to the disappearance of the satellite sidebands.

Step 3: Optimizing the Hartmann-Hahn Condition

This is the most critical calibration step for a CP experiment. The goal is to find the optimal RF power levels for the ¹H and ¹³C channels that maximize the ¹³C signal.

  • Set an initial contact time (e.g., 1 ms).

  • Perform a series of 1D experiments, varying the RF power level of the ¹³C channel while keeping the ¹H power constant.

  • Plot the resulting ¹³C signal intensity against the ¹³C power level. The peak of this curve is the optimal Hartmann-Hahn match for that specific ¹H power.

  • This can be performed more efficiently using a 2D experiment that increments the power on both channels, allowing for visualization of the match condition as a contour plot.

Step 4: Determining the Recycle Delay (¹H T₁)

The recycle delay between scans must be long enough to allow the ¹H spins to return to thermal equilibrium. A delay that is too short will lead to signal saturation and inaccurate quantification.

  • Use an inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T₁) of the ¹H nuclei.

  • The recycle delay should be set to at least 1.3-1.5 times the measured ¹H T₁ value to ensure near-complete relaxation.

Acquisition of the Glycine-2-¹³C Spectrum

With all parameters calibrated, the final spectrum can be acquired.

Table 1: Recommended Starting Parameters for ¹³C CP/MAS of Glycine (For a 400 MHz spectrometer with a 4 mm MAS probe)

ParameterValueRationale
Spectrometer Frequency~100 MHz for ¹³CStandard for a 400 MHz (¹H) magnet.
Magic Angle Spinning Rate8 - 12 kHzSufficient to move spinning sidebands away from signals of interest.
¹H 90° Pulse Width2.5 - 4.0 µsDetermined during calibration.
Contact Time1 - 2 msA good starting point for ¹³C in amino acids. Can be optimized via a variable contact time experiment.
Acquisition Time20 - 40 msDetermines the resolution in the final spectrum.
Recycle Delay> 1.3 x ¹H T₁Ensures quantitative reliability. Typically 3-5 seconds for glycine.
Number of Scans128 - 1024Dependent on sample amount and desired signal-to-noise ratio.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential line broadening factor (e.g., 50-100 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to remove any distortion.

  • Chemical Shift Referencing: The ¹³C chemical shift scale should be referenced externally. A common method is to use a secondary reference standard like adamantane. The downfield peak of adamantane is set to 38.48 ppm. The spectrum of a reference sample is acquired under the same conditions, and the chemical shift of Glycine-2-¹³C is then calibrated accordingly.

The resulting spectrum of Glycine-2-¹³C should show a prominent peak for the labeled Cα carbon around 43-44 ppm, with the carbonyl (C=O) peak appearing around 176 ppm.

Troubleshooting Common Issues

  • Low Signal Intensity:

    • Verify the Hartmann-Hahn match. It can drift with temperature changes.

    • Ensure the probe is properly tuned.

    • Check for a short recycle delay, which can cause saturation.

  • Broad Lines:

    • Re-check the magic angle setting.

    • Ensure the rotor is packed well and spinning stably.

    • Inhomogeneous packing can lead to poor shims and broad lines.

  • Spurious Signals or Artifacts:

    • Check for spinning sidebands. If they overlap with peaks of interest, increase the spinning speed.

    • Ensure proper probe and cable connections.

Conclusion

The CP/MAS solid-state NMR experiment is a robust and highly informative technique for the analysis of solid materials. By following this detailed protocol, researchers can confidently set up and execute experiments on samples like Glycine-2-¹³C, obtaining high-resolution spectra that provide critical insights into molecular structure and packing. Proper calibration of the magic angle, Hartmann-Hahn condition, and relaxation delays are the keys to acquiring high-quality, reproducible data.

References

  • Title: Solid-State NMR Spectroscopy: Principles and Applications Source: Wiley URL: [Link]

  • Title: High-Resolution Solid-State NMR of Polymers Source: ScienceDirect URL: [Link]

  • Title: The Hartmann-Hahn Condition in Solid-State NMR Source: University of Warwick URL: [Link]

  • Title: Cross-Polarization Solid-State NMR Source: University of California, Davis URL: [Link]

  • Title: An Introduction to Solid-State NMR Source: James Keeler, University of Cambridge URL: [Link]

  • Title: Setting the Magic Angle Source: The Duer Group, University of Cambridge URL: [Link]

  • Title: A secondary standard for referencing ¹³C solid-state NMR spectra: adamantane Source: Journal of Magnetic Resonance URL: [Link]

Application

Application Note: Precision Synthesis of 13C-Labeled Peptides Utilizing Glycine-2-13C

Executive Summary This technical guide details the methodology for incorporating Glycine-2-13C (isotopically labeled at the -carbon) into synthetic peptides. While standard Solid-Phase Peptide Synthesis (SPPS) protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the methodology for incorporating Glycine-2-13C (isotopically labeled at the


-carbon) into synthetic peptides. While standard Solid-Phase Peptide Synthesis (SPPS) protocols apply, the high cost of isotopically labeled starting materials necessitates optimized coupling efficiencies and rigorous recovery strategies.

Key Applications:

  • NMR Spectroscopy: Determination of backbone dynamics and secondary structure via

    
     chemical shift indexing.
    
  • Mass Spectrometry: Generation of internal standards for absolute quantification (AQUA) of biomarkers.

  • Metabolic Studies: Tracing metabolic flux in cell-free assays.

Strategic Planning & Materials

The Isotope: Glycine-2-13C

Unlike Glycine-1-13C (carbonyl label), Glycine-2-13C places the label at the methylene (


) position. This is critical for NMR studies focusing on torsion angles (

,

) and secondary structure propensity.
PropertySpecificationNote
Label Position C-2 (Alpha Carbon)

ppm (NMR)
Enrichment

Essential to prevent isotope dilution signals.
Form Free Acid vs. Fmoc-ProtectedFree acid is significantly cheaper but requires in-house protection.
Reagent Selection Strategy

To maximize the "Atom Economy" of the labeled glycine:

  • Activation: Use DIC/Oxyma Pure over HBTU/HATU. Oxyma Pure reduces racemization (though less critical for achiral Gly, it protects neighbors) and prevents capping of the N-terminus by guanidinium formation, which is a risk with uronium salts during slow couplings.

  • Stoichiometry: Reduce the labeled amino acid excess to 1.2–1.5 eq (standard is 5–10 eq) and extend coupling time, or use a "double coupling" strategy with recovery of unreacted material.

Protocol A: Fmoc-Protection of Glycine-2-13C

Rationale: Commercial Fmoc-Gly-2-13C-OH is often 5–10x the price of the free acid. For scale-up, in-house protection is the expert choice.

Workflow Visualization

FmocProtection Gly Glycine-2-13C (Free Acid) Complex Intermediate Complex Gly->Complex + NaHCO3 (aq/Acetone) FmocOSu Fmoc-OSu (Reagent) FmocOSu->Complex Acidify Acidification (pH 2.0) Complex->Acidify Stir 12h, RT Product Fmoc-Gly-2-13C-OH (Pure) Acidify->Product EtOAc Extract + Crystallization

Figure 1: Schotten-Baumann synthesis pathway for Fmoc-protection of labeled Glycine.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (13.1 mmol) of Glycine-2-13C (free acid) in 25 mL of water containing 1.1 g (13.1 mmol) of

    
    .
    
  • Reagent Prep: Dissolve 4.4 g (13.1 mmol) of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in 25 mL of Acetone (or Dioxane).

    • Expert Note: Avoid Fmoc-Cl. It is more reactive but leads to more dipeptide impurities and requires stricter temperature control. Fmoc-OSu is cleaner.

  • Reaction: Add the Fmoc-OSu solution dropwise to the Glycine solution. The mixture will become cloudy.

  • Maintenance: Stir at Room Temperature (RT) for 12–18 hours. Monitor pH; if it drops below 8, adjust with saturated

    
    .
    
  • Workup:

    • Evaporate Acetone under reduced pressure (Rotovap).

    • Wash the aqueous phase with Ether (

      
       mL) to remove unreacted Fmoc-OSu.
      
    • Critical Step: Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The product will precipitate as a white solid.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Yield Check: Expect >90% yield. Confirm purity via HPLC (>98% required for SPPS).

Protocol B: Automated SPPS Incorporation

Rationale: This protocol uses a "low-excess" strategy to conserve the isotope.

Materials
  • Resin: Rink Amide ProTide (0.5 mmol/g loading) – Chosen for low aggregation.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvent: DMF (Dimethylformamide), HPLC grade.

SPPS Cycle Logic

SPPS_Cycle Start Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate 2. Activation (Fmoc-Gly-2-13C + DIC/Oxyma) Wash1->Activate Coupling 3. Coupling (2 hours, 1.5 eq) Activate->Coupling Test Kaiser Test / UV Monitor Coupling->Test Recouple Re-couple (Fresh Reagents) Test->Recouple Fail Next Next Cycle Test->Next Pass Recouple->Coupling

Figure 2: SPPS Cycle emphasizing the critical decision point (Kaiser Test) for the labeled residue.

Execution Steps
  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Labeled Coupling (The Critical Step):

    • Dissolve Fmoc-Gly-2-13C-OH (1.5 equivalents relative to resin loading) in minimal DMF.

    • Add Oxyma Pure (1.5 eq) and DIC (1.5 eq).

    • Expert Insight: Do NOT pre-activate for more than 2 minutes. Add immediately to resin to minimize side reactions.

    • Incubate for 2 hours (standard is 45 mins) to ensure completion with lower equivalents.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling. Retain the solution, add 0.5 eq more DIC, and react for 1 hour.

    • Colorless beads: Complete coupling.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. Precipitate in cold diethyl ether.

Validation & Quality Control

Mass Spectrometry (MS)

This is the primary validation step. You must observe the mass shift.

  • Theoretical Mass: Calculate the monoisotopic mass of the natural peptide.

  • Target Mass: Natural Mass +

    
    .
    
  • Acceptance Criteria: The isotope distribution envelope should show the base peak shifted by +1 Da compared to the unlabeled standard.

NMR Spectroscopy

To verify the position of the label (C2 vs C1):

  • Experiment: 1D

    
    -NMR or 2D HSQC (
    
    
    
    -
    
    
    ).
  • Signature Signal: Look for a singlet (or multiplet if coupled) in the 42–46 ppm region (in

    
     or DMSO-
    
    
    
    ).
    • Note: Glycine-1-13C (Carbonyl) would appear at ~170–175 ppm. If you see this, the wrong starting material was used.

Data Summary Table
Validation MethodParameterExpected Result for Gly-2-13C
ESI-MS Mass Shift (

)

per residue
13C-NMR Chemical Shift (

)

(

-carbon)
HPLC Purity

(Single Peak)
Chiral GC/HPLC Enantiomeric ExcessN/A (Glycine is achiral)

References

  • Isotope Labeling in NMR: Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. Link

  • SPPS Methodology: Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

  • Fmoc Protection Chemistry: Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry. Link

  • Coupling Reagents (Oxyma): Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Glycine-2-13C Product Data: Sigma-Aldrich (Merck). "Glycine-2-13C Product Specification." Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced NMR Strategies for 2-¹³C Glycine Analysis

Welcome to the technical support center for resolving challenges in 2-¹³C glycine Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to provide researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges in 2-¹³C glycine Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common experimental hurdles. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter.

Troubleshooting Guide: Resolving Signal Overlap and Ambiguity

Signal overlap is a primary challenge in NMR, particularly when analyzing structurally similar compounds or complex mixtures containing 2-¹³C labeled glycine. This guide provides actionable solutions to enhance spectral resolution and achieve unambiguous signal assignment.

Q1: My 1D ¹³C NMR spectrum of 2-¹³C glycine shows a broad or overlapping peak. What are the likely causes and how can I resolve this?

A1: Broad or overlapping signals in a 1D ¹³C spectrum of 2-¹³C glycine can stem from several factors, ranging from sample composition to molecular dynamics. Understanding the root cause is key to selecting the appropriate resolution strategy.

Causality and Resolution Strategies:

  • Presence of Multiple Glycine Species: Your sample may contain glycine in different chemical environments or polymorphic forms. Glycine is known to exist in at least three polymorphic forms (α, β, and γ), each with distinct ¹³C chemical shifts for the carboxyl and α-carbon signals.[1][2][3] The α and γ forms are the most common and stable.[2]

    • Expert Insight: The difference in chemical shifts between polymorphs, though slight, can lead to peak broadening or the appearance of multiple closely spaced signals. For instance, the carboxyl carbon chemical shifts for α- and γ-glycine are approximately 176.5 ppm and 174.6 ppm, respectively.[1][2]

  • Environmental Effects (pH and Solvent): The chemical shift of the 2-¹³C glycine is highly sensitive to the local electrostatic environment.[4] Changes in pH alter the protonation state of the amine and carboxyl groups, leading to significant shifts in the α-carbon resonance.[4] Similarly, the choice of solvent can influence chemical shifts through interactions with the glycine molecule.[5]

    • Protocol: Carefully control and buffer the pH of your aqueous samples. When comparing spectra, ensure the pH and solvent composition are identical.

  • Molecular Dynamics: In solid-state NMR, the dynamics of the glycine molecule, such as the rotation of the -NH₃⁺ group, can influence relaxation times and lead to line broadening, particularly at intermediate motion regimes.[6] This can even cause signal loss in cross-polarization magic angle spinning (CP/MAS) experiments at certain temperatures.[3]

Recommended Experimental Workflow for Resolution:

The most robust method for resolving overlapping signals is to move from a 1D experiment to a 2D experiment, which disperses the signals across a second frequency dimension.[7]

Featured Protocol: 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a cornerstone of modern NMR for resolving spectral overlap by correlating the chemical shifts of directly bonded protons and carbons.[8] This provides a significant increase in resolution compared to a 1D ¹³C spectrum.[9][10]

Step-by-Step HSQC Protocol:

  • Sample Preparation: Prepare your 2-¹³C glycine sample in a suitable deuterated solvent. Ensure the concentration is sufficient for good signal-to-noise.[11]

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • Acquisition Parameters (Example for a 500 MHz Spectrometer):

    • Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

    • Set the spectral width in the ¹H dimension (F2) to cover all proton signals (e.g., 12 ppm).

    • Set the spectral width in the ¹³C dimension (F1) to encompass the expected 2-¹³C glycine chemical shift (e.g., 20-30 ppm centered around ~42 ppm).

    • Set the number of data points in the direct dimension (¹H) to 2048 (td2).

    • Set the number of increments in the indirect dimension (¹³C) to at least 256 (td1) for adequate resolution.

    • Set the number of scans (ns) based on sample concentration (e.g., 4-16).

    • Use a one-bond ¹J(C,H) coupling constant of ~145 Hz for the polarization transfer delays.

  • Processing and Analysis:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • The resulting 2D spectrum will show a correlation peak at the chemical shift of the α-proton on the F2 (¹H) axis and the α-carbon on the F1 (¹³C) axis. Overlapping signals in the 1D ¹³C spectrum will now be resolved as distinct peaks in the 2D plot, provided their attached protons have different chemical shifts.

Visualizing the HSQC Workflow:

HSQC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Result Prep Prepare 2-13C Glycine Sample Tune Tune & Match Probe Prep->Tune Calibrate Calibrate Pulses Tune->Calibrate Setup Set HSQC Parameters Calibrate->Setup Acquire Acquire 2D Data Setup->Acquire Process 2D Fourier Transform Acquire->Process Analyze Analyze Correlation Peaks Process->Analyze Result Resolved Spectrum Analyze->Result

Caption: HSQC experimental workflow from sample preparation to final resolved spectrum.

Frequently Asked Questions (FAQs)

Q2: I have very limited sample. How can I obtain a good ¹³C spectrum without spending excessive time on acquisition?

A2: Low sample concentration is a common issue that degrades the signal-to-noise ratio in ¹³C NMR.[11] While increasing the number of scans is a straightforward solution, it can be time-consuming. A more efficient approach is to use proton-detected 2D experiments like HSQC or HMBC.

  • Expertise & Experience: These 2D experiments are inherently more sensitive than direct ¹³C detection because they leverage the higher gyromagnetic ratio and natural abundance of protons.[12] It is often faster to acquire a high-quality 2D HSQC spectrum than a noisy 1D ¹³C spectrum for a dilute sample.[12]

Experiment Type Typical Sensitivity Information Gained Best For
1D ¹³C Direct DetectLow¹³C Chemical ShiftsConcentrated samples
2D ¹H-¹³C HSQCHigh¹H-¹³C one-bond correlationsDilute samples, resolving overlap[8]
2D ¹H-¹³C HMBCHigh¹H-¹³C long-range correlationsDilute samples, structure elucidation[12]
Q3: My overlapping signals have very similar proton chemical shifts, so HSQC is not fully resolving them. What is the next step?

A3: This is a challenging scenario where even the high resolution of a standard HSQC may be insufficient. Here are two advanced strategies:

  • Exploit Differences in Relaxation Times (T₁): If the different glycine species have different spin-lattice relaxation times (T₁), you can use a T₁-filtered experiment, like an inversion-recovery sequence, to selectively null one of the signals.[13] By setting the inversion delay (τ) to the null point of one component, the signal from the other component can be observed in isolation.[13]

  • Higher Dimensionality (3D NMR): If the 2-¹³C glycine is part of a larger molecule (e.g., a peptide or protein), a 3D NMR experiment such as HNCO or HNCACB can be employed. These experiments introduce a third frequency dimension (e.g., ¹⁵N), which provides an additional layer of separation for the signals, often resolving ambiguities that persist in 2D spectra.

Q4: Can software be used to resolve overlapping peaks?

A4: Yes, spectral deconvolution is a powerful computational technique used to mathematically separate overlapping peaks in an NMR spectrum.[14]

  • Trustworthiness: Deconvolution algorithms fit a series of theoretical lineshapes (typically Lorentzian or Gaussian) to the experimental data, allowing for the extraction of the chemical shift, intensity, and linewidth of the individual components.

  • Authoritative Grounding: Software packages like Mnova and UnidecNMR offer advanced deconvolution routines that can be applied to 1D and 2D NMR data.[14][15][16] This approach is particularly useful for quantitative analysis of mixtures where physical separation of signals is not possible.

Logical Relationship of Deconvolution:

Deconvolution_Logic Start Overlapping NMR Spectrum Process Apply Deconvolution Algorithm Start->Process Model Fit Peaks to Lineshape Model (e.g., Lorentzian/Gaussian) Process->Model Output Resolved Peak Parameters (Shift, Intensity, Linewidth) Model->Output

Caption: The logical flow of a spectral deconvolution process.

References

  • Resolving resonance overlap in the 2D ¹³C−¹H HSQC spectrum of... ResearchGate. Available at: [Link]

  • HSQC and HMBC for Topspin. University of Wisconsin-Madison. Available at: [Link]

  • Partial 13 C NMR spectra showing the formation of [1,2- 13 C]glycine... ResearchGate. Available at: [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Available at: [Link]

  • Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. PubMed. Available at: [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. Available at: [Link]

  • Glycine as a 13C CPMAS Setup Sample. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Available at: [Link]

  • C-13 CP/MAS: Application to glycine. eScholarship.org. Available at: [Link]

  • Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. Available at: [Link]

  • High-Resolution Solid-State H-2 NMR Spectroscopy of Polymorphs of Glycine. Request PDF on ResearchGate. Available at: [Link]

  • Why does glycine give only one peak at NMR spectrum? Quora. Available at: [Link]

  • Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • The role of explicit solvent molecules in the calculation of NMR chemical shifts of glycine in water. Request PDF on ResearchGate. Available at: [Link]

  • High-sensitivity, broadband-decoupled 13C MR spectroscopy in humans at 7 T using 2D heteronuclear single-quantum coherence (HSQC). PMC. Available at: [Link]

  • Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. RSC Publishing. Available at: [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. Available at: [Link]

  • Global Spectral Deconvolution (GSD). Mestrelab Research Analytical Chemistry Software. Available at: [Link]

  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Request PDF on ResearchGate. Available at: [Link]

  • 2D NMR FOR THE CHEMIST. Available at: [Link]

  • Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin-lattice relaxation time that is applicable to in vivo hyperpolarized magnetic resonance studies. ChemRxiv. Available at: [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. Available at: [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal. Available at: [Link]

  • RASER for Increased Spectral Resolution in Carbon-13 NMR. Analytical Chemistry. Available at: [Link]

  • unidecNMR | Software. Baldwin Research. Available at: [Link]

  • Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. The Royal Society of Chemistry. Available at: [Link]

  • Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA. Lund University Publications. Available at: [Link]

  • Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. PMC. Available at: [Link]

  • A suitable software for deconvolution of NMR spectroscopy? ResearchGate. Available at: [Link]

  • Tutorial Deconvolution. Available at: [Link]

  • Solid-State NMR Determination of 13CR Chemical Shift Anisotropies for the Identification of Protein Secondary Structure. Hong Lab MIT. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Minimizing ¹³C Label Scrambling in Glycine Metabolic Studies

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹³C-labeled glycine in metabolic studies.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹³C-labeled glycine in metabolic studies. Our goal is to provide you with the expert insights and practical troubleshooting strategies required to ensure the integrity of your isotopic labeling data. We will delve into the underlying biochemical mechanisms of label scrambling, provide actionable protocols to minimize its impact, and offer a framework for interpreting complex labeling patterns.

Introduction: The Challenge of Glycine Label Scrambling

Stable isotope tracing using ¹³C-glycine is a powerful technique to probe the intricate network of one-carbon (1C) metabolism, which is fundamental to cellular biosynthesis and redox balance. However, the metabolic pliability of glycine itself presents a significant analytical challenge: ¹³C label scrambling. This phenomenon, if not properly understood and controlled, can lead to misinterpretation of metabolic flux data, confounding the results of your experiments.

The primary drivers of this scrambling are the reversible enzymatic reactions of the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT) . These pathways can rapidly interconvert glycine and serine, re-distributing the ¹³C label between the glycine and the one-carbon folate pool. This guide provides a comprehensive overview of why this happens and how to mitigate it.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering unexpected labeling patterns in their glycine tracing experiments.

Q1: What is the primary cause of ¹³C label scrambling when using [U-¹³C₂]-glycine?

The principal cause is the bidirectional activity of two key enzymatic systems: the mitochondrial Glycine Cleavage System (GCS) and the cytosolic and mitochondrial Serine Hydroxymethyltransferase (SHMT) enzymes. When you introduce [U-¹³C₂]-glycine, the GCS can break it down, releasing one ¹³C atom as ¹³CO₂ and the other as a ¹³C-labeled one-carbon unit attached to tetrahydrofolate (THF). This [¹³C]-5,10-methylene-THF can then be used by SHMT to synthesize serine from a non-labeled glycine molecule, effectively scrambling the original label. Conversely, SHMT can convert [U-¹³C₂]-glycine into [2,3-¹³C₂]-serine, which can then enter other pathways.

Q2: I'm observing ¹³C label on serine when I only supplied ¹³C-glycine. Does this automatically mean my data is compromised?

Not necessarily, but it requires careful interpretation. The conversion of glycine to serine is a canonical and important metabolic pathway. The key issue is not the conversion itself, but the rate and bidirectionality of the exchange. If the goal is to trace the fate of the glycine backbone into specific downstream pathways (e.g., purine synthesis), rapid cycling between glycine and serine can dilute the isotopic enrichment and introduce the label into the one-carbon pool, which then labels numerous other metabolites. This makes it difficult to quantify the direct flux from glycine alone.

Q3: How does the Glycine Cleavage System (GCS) activity specifically contribute to scrambling?

The GCS (also known as the glycine decarboxylase complex) is a mitochondrial enzyme system that catalyzes the reaction: Glycine + THF + NAD⁺ ↔ 5,10-methylene-THF + CO₂ + NH₃ + NADH

The reaction is fully reversible. When using [2-¹³C]-glycine, the GCS will generate [¹³C]-5,10-methylene-THF. This labeled one-carbon unit can then be transferred by SHMT to an unlabeled glycine molecule to form [3-¹³C]-serine. This process directly scrambles the label from the C2 position of glycine to the C3 position of serine and the broader one-carbon pool.

Q4: Are certain cell types or experimental conditions more prone to glycine label scrambling?

Yes. Cells with high rates of one-carbon metabolism, such as rapidly proliferating cancer cells, often exhibit high GCS and SHMT activity, making them particularly susceptible to label scrambling. Furthermore, experimental conditions play a crucial role. For instance, culturing cells in media with low concentrations of serine and glycine can upregulate the de novo synthesis pathway from glucose, increasing the flux through SHMT and GCS and exacerbating scrambling. Conversely, high levels of extracellular serine can suppress this pathway and reduce scrambling.

Core Metabolic Pathways for Glycine Label Scrambling

The diagram below illustrates the central role of the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT) in mediating the exchange of ¹³C labels between glycine, serine, and the one-carbon folate pool. Understanding these connections is the first step in designing experiments to control for scrambling.

GlycineScrambling cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Gly_mit [U-¹³C₂]-Glycine GCS Glycine Cleavage System (GCS) Gly_mit->GCS Catabolism SHMT2 SHMT2 Gly_mit->SHMT2 mTHF_pool [¹³C]-5,10-CH₂-THF GCS->mTHF_pool Releases ¹³C one-carbon unit Ser_mit [2,3-¹³C₂]-Serine Ser_cyt [2,3-¹³C₂]-Serine Ser_mit->Ser_cyt Transport SHMT2->Ser_mit Ser_scrambled [3-¹³C]-Serine (Scrambled) SHMT2->Ser_scrambled Synthesis mTHF_pool->SHMT2 Gly_unlabeled_mit Unlabeled Glycine Gly_unlabeled_mit->SHMT2 Gly_cyt [U-¹³C₂]-Glycine SHMT1 SHMT1 Gly_cyt->SHMT1 Ser_cyt->Ser_mit Transport Ser_cyt->SHMT1 SHMT1->Ser_cyt Bidirectional cTHF_pool [¹³C]-5,10-CH₂-THF SHMT1->cTHF_pool Purine Purine Synthesis (Downstream Fate) cTHF_pool->Purine Gly_source External [U-¹³C₂]-Glycine Tracer Gly_source->Gly_mit Gly_source->Gly_cyt

Caption: Glycine metabolism and ¹³C label scrambling pathways.

Troubleshooting Guides

This section provides a problem-oriented approach to identifying and solving common issues related to ¹³C-glycine label scrambling.

Problem 1: High abundance of [3-¹³C]-serine detected when using [2-¹³C]-glycine tracer.
  • Underlying Cause: This labeling pattern is the classic signature of high GCS activity coupled with SHMT-mediated serine synthesis. The GCS cleaves [2-¹³C]-glycine to produce a ¹³C-labeled one-carbon unit ([¹³C]-5,10-CH₂-THF), which is then used by SHMT to synthesize serine from an unlabeled glycine molecule. The ¹³C label is thus specifically placed on the C3 (hydroxymethyl) carbon of serine.

  • Solutions & Experimental Workflow:

    • Shorten Tracer Incubation Time: The scrambling process is time-dependent. By reducing the incubation time, you can capture the initial labeling events before significant scrambling occurs.

      • Action: Perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr). Analyze the ratio of [2,3-¹³C₂]-serine (direct conversion) to [3-¹³C]-serine (scrambled). Select the earliest time point that provides sufficient signal-to-noise while minimizing the scrambled product.

    • Modify Media Composition: The availability of extracellular serine and glycine directly impacts the intracellular flux.

      • Action: Supplement your culture media with unlabeled serine (e.g., 0.4 mM, typical concentration in DMEM). This increases the intracellular serine pool, which through feedback mechanisms can suppress de novo serine synthesis and the associated GCS/SHMT flux, thereby reducing scrambling.

    • Pharmacological Inhibition (For Mechanistic Studies):

      • Action: Use an inhibitor of the GCS H-protein, such as aminomethylphosphonic acid (AMPA), to directly block GCS activity. Caution: This is a tool for validating the source of scrambling, not for general flux studies, as it significantly perturbs the system.

TroubleshootingWorkflow Start Problem: High [3-¹³C]-Serine from [2-¹³C]-Glycine Tracer Step1 Action: Perform Time-Course Experiment (5 min to 4 hr) Start->Step1 Decision1 Is Scrambling Minimized at Early Time Points? Step1->Decision1 Step2 Action: Supplement Media with Unlabeled Serine (e.g., 0.4 mM) Decision1->Step2 No End Solution: Optimized Protocol Achieved Decision1->End Yes Decision2 Is Scrambling Sufficiently Reduced? Step2->Decision2 Step3 Advanced Strategy: Use Dual ¹³C, ¹⁵N-Glycine Tracer for Flux Modeling Decision2->Step3 No Decision2->End Yes

Caption: Experimental workflow for troubleshooting glycine label scrambling.

Problem 2: My results are inconsistent across different experimental batches.
  • Underlying Cause: Cellular metabolic states are highly sensitive to culture conditions. Inconsistencies in cell density, passage number, or media preparation can lead to significant variations in GCS and SHMT expression and activity, resulting in variable scrambling rates.

  • Solutions & Experimental Workflow:

    • Standardize Cell Seeding and Growth Phase: Ensure all experiments are performed with cells at a consistent confluency (e.g., 70-80%) and within a narrow range of passage numbers. Cells that are overly confluent or senescent will have altered metabolic profiles.

    • Pre-condition Cells: Before adding the tracer, equilibrate the cells in fresh, pre-warmed experimental media for a set period (e.g., 1-2 hours). This minimizes metabolic shocks from media changes and ensures all cells start from a similar metabolic baseline.

    • Quality Control of Media: Prepare a large batch of experimental media for the entire set of experiments to eliminate variability from different preparations.

Key Experimental Protocols

Protocol 1: Time-Course Analysis to Determine Optimal Tracer Incubation
  • Cell Seeding: Plate cells in multiple replicate wells (e.g., 6-well plates) to achieve ~70% confluency on the day of the experiment.

  • Media Equilibration: On the day of the experiment, remove the growth media, wash cells once with pre-warmed PBS, and add the experimental media (e.g., DMEM with 10% dialyzed FBS, but without glycine and serine). Incubate for 1 hour.

  • Tracer Addition: Prepare your tracer-containing media. For example, add [U-¹³C₂, ¹⁵N]-glycine to the experimental media at a final concentration of 0.4 mM.

  • Time-Course Incubation: Start a timer. At each designated time point (e.g., 0, 5, 15, 30, 60, 240 minutes), proceed to the metabolite extraction step for one set of replicate wells.

  • Metabolite Extraction:

    • Aspirate the tracer media rapidly.

    • Place the plate on dry ice.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well.

    • Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at max speed for 15 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube for LC-MS analysis.

  • Data Analysis: For each time point, quantify the isotopologue distribution of serine and glycine. Plot the abundance of the directly labeled product (e.g., M+3 serine from M+3 glycine) versus the scrambled product (e.g., M+1 serine) over time. The optimal incubation time is the point that maximizes the direct product signal while minimizing the scrambled signal.

Data Presentation: Interpreting Isotopologue Distribution

The following table provides a simplified guide to expected labeling patterns in serine when using different glycine tracers, highlighting the signatures of direct conversion versus scrambling.

Tracer UsedPathwayExpected Serine IsotopologueInterpretation
[U-¹³C₂, ¹⁵N]-Glycine Direct SHMT Conversion[¹³C₂, ¹⁵N]-Serine (M+3) Represents direct, one-step conversion of glycine to serine.
[U-¹³C₂, ¹⁵N]-Glycine GCS → SHMT Scrambling[¹³C]-Serine (M+1) Indicates cleavage of glycine, release of a ¹³C one-carbon unit, and its re-incorporation into a new serine molecule.
[2-¹³C]-Glycine Direct SHMT Conversion[2-¹³C]-Serine (M+1) Represents direct conversion. The label remains on the alpha-carbon.
[2-¹³C]-Glycine GCS → SHMT Scrambling[3-¹³C]-Serine (M+1) The definitive signature of scrambling. The label has moved from the alpha-carbon (C2) of glycine to the beta-carbon (C3) of serine.

Advanced Strategies: Using Dual Isotope Tracers

To unambiguously distinguish between direct conversion and scrambling, the use of a dual-labeled tracer like [U-¹³C₂, ¹⁵N]-glycine is highly recommended.

  • Mechanism: When SHMT directly converts [U-¹³C₂, ¹⁵N]-glycine to serine, it transfers the entire molecule, resulting in [¹³C₂, ¹⁵N]-serine (an M+3 isotopologue).

  • Scrambling Signature: If the GCS cleaves this glycine, it releases the ¹⁵N as ammonia, the C1 as ¹³CO₂, and the C2 as a ¹³C-one-carbon unit. When this ¹³C-unit is used to synthesize serine from an unlabeled (M+0) glycine, the resulting scrambled serine is only M+1 ([3-¹³C]-serine).

  • Benefit: This creates a clear mass difference between the direct product (M+3) and the scrambled product (M+1), allowing for precise quantification of both fluxes simultaneously.

This approach, combined with computational modeling, provides the most robust method for obtaining accurate metabolic flux data in systems with active glycine-serine interconversion.

References

  • Kikuchi G, Motokawa Y, Yoshida T, Hiraga K. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Journal of Biological Chemistry. [Link]

  • Tedeschi PM, Markert EK, Gounder M, et al. Contribution of Serine, Glycine, and One-Carbon Units to Cancer Cell Proliferation. Cell Metabolism. [Link]

  • Jain M, Nilsson R, Sharma S, et al. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. Science. [Link]

  • Labuschagne CF, van den Broek NJ, Mackay GM, et al. Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells. Cell Reports. [Link]

  • Lian H, Zang R, Dai Y, et al. Combined 13C and 15N labeling to decipher the sources of carbons and nitrogens in amino acids. Metabolic Engineering. [Link]

Troubleshooting

Technical Support Center: Glycine-2-13C Stock Optimization

Current Status: Operational Subject: Purification and Contaminant Removal for Stable Isotope Stocks Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Purification and Contaminant Removal for Stable Isotope Stocks Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

Context: Glycine-2-13C is a critical tracer for NMR spectroscopy and metabolic flux analysis (MFA). Impurities in stock solutions manifest as spectral artifacts (NMR) or cytotoxicity (cell-based assays). Scope: This guide addresses the removal of salts, paramagnetic metals, organic residues, and endotoxins without compromising isotopic enrichment or yield.

Quick Triage: Identify Your Contaminant

Use the table below to match your experimental symptom to the required protocol.

SymptomLikely ContaminantImpactRecommended Protocol
NMR: Broad, fat peaks; poor shimming.Paramagnetic Metals (Fe, Cu)Rapid T2 relaxation; signal loss.Protocol B (Chelation)
NMR: Unidentified sharp peaks (0-2 ppm).Organic Solvents (EtOH, MeOH)Spectral crowding; integral errors.Protocol A (Lyophilization)
NMR/MS: High conductivity; ionization suppression.Buffer Salts (NaCl, Tris)Arcing in probes; poor MS sensitivity.Protocol C (Recrystallization)
Cell Culture: Cell death; altered metabolism.Endotoxins (LPS)Skewed metabolic flux data.Protocol D (Ultrafiltration)

Technical Protocols

Protocol A: Solvent & Volatile Organic Removal

Scenario: You observe extraneous peaks in the proton NMR spectrum (e.g., Ethanol triplet at ~1.18 ppm) often introduced during synthesis or previous washing steps.

The Mechanism: Glycine has a negligible vapor pressure compared to water and common organic solvents. Lyophilization (freeze-drying) removes volatiles while preserving the solid amino acid.

Step-by-Step Workflow:

  • Dissolution: Dissolve the Glycine-2-13C in HPLC-grade water (Type I) to a concentration of ~50 mg/mL.

  • Freezing: Flash freeze the solution using liquid nitrogen. Critical: Rotate the flask to create a thin shell, maximizing surface area.

  • Sublimation: Lyophilize at < 0.1 mbar for 24-48 hours.

  • Validation: Re-dissolve a small aliquot in D2O and acquire a 1D 1H-NMR.

Protocol B: Paramagnetic Impurity Scavenging (Chelex)

Scenario: NMR line widths are broader than expected (>1 Hz for small molecules), indicating trace metal contamination (Fe³⁺, Cu²⁺) shortening


 relaxation times.

The Mechanism: Chelex-100 is a styrene-divinylbenzene copolymer containing paired iminodiacetate ions which act as chelating groups for polyvalent metal ions.

Methodology:

  • Resin Prep: Wash 1g of Chelex-100 resin (Sodium form) with 3x bed volumes of D2O or HPLC water (depending on final solvent).

  • Batch Mode (Recommended for <5mL):

    • Add washed resin directly to the Glycine stock solution (approx. 5% v/v).

    • Gently agitate (do not vortex vigorously) for 30 minutes at room temperature.

  • Filtration: Pass the supernatant through a 0.22 µm PES syringe filter to remove resin fines.

  • Validation: Measure line width at half-height (

    
    ) of the Glycine alpha-proton doublet.
    
Protocol C: Salt Removal via Anti-Solvent Recrystallization

Scenario: High salt content is suppressing ionization in Mass Spectrometry or affecting ionic strength in enzymatic assays. Constraint: Standard dialysis (3.5 kDa MWCO) cannot be used as Glycine (76 Da) will be lost.

The Mechanism: Glycine is highly soluble in water (~250 mg/mL) but virtually insoluble in ethanol. Adding ethanol forces Glycine to crystallize while salts (like NaCl) and impurities remain partially soluble or can be washed away.

Workflow Diagram:

Recrystallization Start Contaminated Glycine-2-13C (Aqueous Solution) Concentrate Concentrate to Saturation (~200 mg/mL) Start->Concentrate AddEthanol Add Cold Ethanol (Abs.) Ratio 1:10 (Water:EtOH) Concentrate->AddEthanol Anti-solvent addition Incubate Incubate at 4°C (4-12 Hours) AddEthanol->Incubate Precipitation Centrifuge Centrifuge (10,000 x g, 15 min) Incubate->Centrifuge Supernatant Supernatant (Contains Salts/Impurities) Centrifuge->Supernatant Discard Pellet Pellet (Pure Glycine-2-13C) Centrifuge->Pellet Retain Wash Wash with 100% EtOH Dry under Vacuum Pellet->Wash

Caption: Anti-solvent recrystallization workflow utilizing the solubility differential between Glycine and inorganic salts in Ethanol.

Protocol D: Endotoxin Removal (Ultrafiltration)

Scenario: Using Glycine-2-13C for metabolic flux analysis in sensitive cell lines (e.g., stem cells, primary neurons). The Issue: Endotoxins (Lipopolysaccharides/LPS) form micelles (~10-1000 kDa) in solution, whereas Glycine is ~76 Da.

Methodology:

  • Equipment: Use a centrifugal ultrafiltration unit with a 3 kDa Molecular Weight Cut-Off (MWCO) .

  • Pre-Rinse: Rinse the membrane with 0.1 N NaOH followed by endotoxin-free water to remove manufacturing residuals.

  • Filtration:

    • Load Glycine solution.

    • Centrifuge at 4,000 x g for 30-60 minutes.

  • Collection: Collect the filtrate (flow-through). The Glycine passes through; LPS is retained on the membrane.

    • Note: This is the opposite of protein concentration, where you keep the retentate.

  • Validation: Limulus Amebocyte Lysate (LAL) assay.

Frequently Asked Questions (FAQ)

Q: Can I use standard dialysis tubing to clean my Glycine-2-13C? A: NO. Glycine has a molecular weight of 76.05 g/mol . Even the smallest standard dialysis membranes (100-500 Da MWCO) are risky and result in significant yield loss. Use Protocol C (Recrystallization) or Protocol D (3 kDa Ultrafiltration) where Glycine is the flow-through.

Q: My 13C-Glycine stock turned yellow. Is it degraded? A: Glycine is generally stable. Yellowing often indicates the Maillard reaction if trace reducing sugars were present (contamination) or photo-oxidation of trace impurities. If the NMR spectrum is clean, the color may be cosmetically concerning but chemically negligible. However, for MS applications, repurify using Activated Charcoal (add 1% w/v activated carbon, stir 15 min, filter 0.22 µm) before recrystallization.

Q: How do I calculate the isotopic purity after purification? A: Purification generally does not alter isotopic enrichment unless you dilute with natural abundance (12C) Glycine. To verify, use Mass Spectrometry. Compare the intensity of the M+1 peak (Glycine-13C) to the M+0 peak (Glycine-12C).



Troubleshooting Decision Logic

Troubleshooting Start Issue Detected CheckType Identify Assay Type Start->CheckType NMR NMR Spectroscopy CheckType->NMR Cell Cell Culture / In Vivo CheckType->Cell Broad Broad Lines? NMR->Broad ExtraPeaks Extra Peaks? NMR->ExtraPeaks Tox Cell Toxicity? Cell->Tox Chelate Run Protocol B (Chelex) Broad->Chelate Yes Lyo Run Protocol A (Lyophilize) ExtraPeaks->Lyo Volatile Recryst Run Protocol C (Recrystallize) ExtraPeaks->Recryst Non-Volatile Tox->Recryst Salt/Chem Ultra Run Protocol D (Ultrafilter) Tox->Ultra Endotoxin

Caption: Decision tree for selecting the appropriate purification workflow based on experimental feedback.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physicochemical properties and recrystallization of amino acids).

  • Sigma-Aldrich (Merck). (n.d.). Glycine Product Specification & Solubility Data. Retrieved from Sigma-Aldrich Technical Library.

  • Petsch, D., & Anspach, F. B. (2000). Endotoxin removal from protein solutions. Journal of Biotechnology, 76(2-3), 97-119. (Establishes the size differential basis for ultrafiltration).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for paramagnetic impurity effects on line broadening).

Optimization

Technical Support Center: Best Practices for Handling Hygroscopic Labeled Glycine-2-13C

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Glycine-2-13C. This resource is designed for researchers, scientists, and drug development professionals who utilize this isoto...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Glycine-2-13C. This resource is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. Glycine-2-13C is a powerful tool for tracing metabolic pathways and serving as an internal standard in quantitative analyses such as NMR and Mass Spectrometry.[1][2] However, its hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere—presents significant handling challenges that can compromise experimental integrity.[3][4]

This guide provides in-depth, field-proven insights and protocols to mitigate the effects of moisture absorption, ensuring the accuracy, reproducibility, and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered when working with hygroscopic Glycine-2-13C.

Q1: What does "hygroscopic" mean, and why is it a critical concern for Glycine-2-13C?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding air.[4] For a high-purity, isotopically labeled compound like Glycine-2-13C, this property is a primary source of experimental error for several reasons:

  • Inaccurate Mass Measurement: As the compound absorbs atmospheric water, its weight will continuously increase on an analytical balance.[4][5] This makes it nearly impossible to accurately weigh a precise amount, leading to significant errors in the final concentration of your solutions.

  • Chemical and Physical Instability: Absorbed moisture can cause the fine powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[4][6] Furthermore, the presence of water can potentially accelerate degradation pathways, although glycine is generally stable under normal conditions.[4][7]

  • Compromised Analytical Data: In sensitive applications like NMR or Mass Spectrometry, the unknown quantity of absorbed water can alter sample properties and interfere with measurements, leading to inconsistent and unreliable results.[4]

Q2: How can I visually identify if my Glycine-2-13C has been compromised by moisture?

A2: A fresh, dry sample of Glycine-2-13C should be a fine, free-flowing white crystalline powder. Visual indicators of moisture absorption include:

  • Clumping or Caking: The powder loses its fine consistency and forms clumps or a solid cake.[6]

  • "Wet" or Pasty Appearance: In cases of significant moisture absorption, the material may appear damp or even begin to dissolve.[4][8]

If you observe these signs, the accuracy of the material's weight is compromised. It may be necessary to dry the compound or, for highly sensitive quantitative experiments, use a fresh, unopened container.[4]

Q3: What are the best practices for storing Glycine-2-13C to prevent moisture absorption?

A3: Proper storage is the first line of defense against hygroscopicity.[6]

  • Unopened Containers: Store the manufacturer-sealed container at room temperature in a dry location, away from direct light and moisture, as recommended by suppliers.[9]

  • Opened Containers: Once opened, the risk of moisture contamination increases significantly. The container should be stored inside a desiccator with an active desiccant (e.g., silica gel, calcium sulfate). For larger containers that are accessed frequently, consider placing smaller desiccant pouches directly inside the container's headspace, ensuring they do not physically mix with the compound.[8][10] Always seal the container cap tightly with paraffin film after each use to create a more robust barrier against humidity.[10]

Q4: Is it possible to dry Glycine-2-13C that has absorbed water?

A4: Yes, it is often possible to dry the compound, but this must be done carefully.[4][6] The most common method is to use a vacuum oven at a moderate temperature.

  • Caution: Glycine begins to decompose at temperatures above 233°C.[7] Therefore, drying should be performed at a much lower temperature (e.g., 40-50°C) under a high vacuum for several hours.

  • Validation: This procedure removes water, but it does not re-certify the material's purity. For applications requiring the highest accuracy, using a new, unopened lot is the safest option.[4] Drying is often suitable for less sensitive or qualitative applications.

Section 2: Troubleshooting Guide

This table provides solutions to common problems encountered while handling Glycine-2-13C.

Problem Potential Cause(s) Recommended Solution(s)
Unstable weight reading on the analytical balance. The compound is actively absorbing moisture from the ambient air.[4]• Minimize weighing time. Work as quickly and efficiently as possible.[6][11] • Use a weighing vessel with a narrow opening to reduce surface area exposure.[4] • If available, perform weighing inside a low-humidity environment like a glovebox.[8][11] • Use the "weighing by difference" technique (see Protocol 1).[4]
Compound appears clumpy, caked, or "wet". Improper storage or prolonged exposure to a humid environment has led to significant water absorption.[4]• For non-quantitative work, the clumps can be carefully broken up with a dry spatula.[6] • For quantitative experiments, the material's weight is compromised. Consider drying the material under vacuum (see Protocol 2) or using a new, unopened container for best results.[4] • Review and improve storage procedures immediately (e.g., use of a desiccator, sealing with paraffin film).[10]
Inconsistent or non-reproducible results in analytical assays (NMR, MS). 1. Inaccurate initial concentration due to weighing errors caused by water absorption.[4] 2. Degradation of the compound or interaction with absorbed water during the experiment.[4]• Prepare stock solutions fresh for each experiment from properly stored, dry compound.[4] • Implement the accurate weighing protocol (Protocol 1) to ensure concentration is correct. • If weighing errors are ruled out, consider the possibility of water interfering with the assay itself. Ensure solvents are anhydrous where required.
Precipitate forms in a stock solution over time. The compound may have absorbed enough water to alter its solubility profile in the chosen solvent.[4]• Prepare fresh stock solutions and do not store them for extended periods unless stability has been verified. • Ensure the solvent used is of high purity and appropriate for the intended concentration.

Section 3: Experimental Protocols & Workflows

Adherence to strict, validated protocols is essential for mitigating the effects of hygroscopicity. The following workflows and step-by-step guides provide a self-validating system for handling Glycine-2-13C.

Decision Workflow for Handling Glycine-2-13C

This diagram outlines the initial decision-making process upon receiving or using the compound.

G A Start: Access Glycine-2-13C B Is container factory-sealed? A->B C Visually inspect powder. Is it free-flowing? B->C No D Store in desiccator. Seal with paraffin film. B->D Yes E Proceed to Weighing Protocol C->E Yes F Compound may be compromised. Evaluate need for drying. C->F No D->E G Proceed to Drying Protocol F->G H Use new container for critical experiments F->H

Caption: Decision-making workflow for Glycine-2-13C.

Protocol 1: Recommended Weighing Procedure for Hygroscopic Solids

This protocol minimizes air exposure during the critical weighing step. The "weighing by difference" method is superior as it does not require an open container on the balance pan.

Objective: To accurately weigh a target amount of Glycine-2-13C while minimizing moisture absorption.

Materials:

  • Container of Glycine-2-13C

  • Analytical balance (minimum 4 decimal places)

  • Clean, dry spatula

  • Receiving vessel (e.g., volumetric flask, vial)

  • Paraffin film

Step-by-Step Methodology:

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal drafts.

    • Clean and dry all tools (spatula, receiving vessel).

    • Remove the Glycine-2-13C container from the desiccator. Crucially, allow it to equilibrate to room temperature for at least 20-30 minutes before opening.

    • Rationale: Opening a cold container will cause ambient moisture to immediately condense onto the cold powder, compromising the entire stock.

  • Initial Weighing (Weighing by Difference):

    • Place the entire sealed container of Glycine-2-13C (with its cap) on the balance and tare to zero. Alternatively, record this initial mass (M1).

    • Rationale: This step establishes the starting weight of the stock container and its contents.

  • Aliquot Transfer:

    • Remove the container from the balance.

    • Working swiftly, uncap the container and use the dry spatula to transfer an approximate amount of the powder into your receiving vessel.[6]

    • Immediately recap the Glycine-2-13C container tightly.

    • Rationale: Minimizing the time the container is open is the most effective way to prevent moisture uptake by the bulk material.[3]

  • Final Weighing:

    • Place the sealed Glycine-2-13C container back on the tared balance. The reading will be a negative value, which is the exact mass of the powder you removed. Alternatively, record this second mass (M2). The mass transferred is M1 - M2.

    • Record this mass immediately.

  • Storage and Solution Preparation:

    • Seal the stock container cap with fresh paraffin film and return it to the desiccator.

    • Proceed immediately to dissolve the weighed aliquot in your solvent to prevent it from absorbing moisture in the receiving vessel.

Workflow for Accurate Weighing

G cluster_prep Preparation cluster_transfer Transfer cluster_final Final Measurement & Storage A 1. Remove container from desiccator B 2. Allow container to equilibrate to room temperature (20-30 min) A->B C 3. Place sealed container on balance and record mass (M1) or tare B->C D 4. Remove container from balance E 5. Work quickly: open, transfer powder, and re-cap tightly D->E F 6. Place sealed container back on balance. Record mass (M2) G 7. Calculate transferred mass (Mass = M1 - M2) F->G H 8. Seal container with paraffin and return to desiccator G->H I 9. Immediately dissolve aliquot G->I

Caption: Step-by-step workflow for accurate weighing.

Protocol 2: Drying Moisture-Compromised Glycine-2-13C

Objective: To remove absorbed atmospheric water from Glycine-2-13C. Use this protocol with caution.

Materials:

  • Moisture-compromised Glycine-2-13C

  • Shallow, clean glass dish (e.g., petri dish)

  • Vacuum oven

  • Desiccator

Step-by-Step Methodology:

  • Preparation:

    • Pre-heat the vacuum oven to a stable, low temperature (e.g., 45°C). Do not exceed 60°C to be well clear of any thermal degradation.[7]

    • Spread the Glycine-2-13C powder in a thin, even layer in the glass dish to maximize surface area.

  • Drying:

    • Place the dish in the vacuum oven.

    • Close the door and slowly apply a high vacuum.

    • Dry for 4-6 hours. For severely compromised material, overnight drying may be necessary.

  • Cooling and Storage:

    • Turn off the heat and allow the oven to cool completely under vacuum.

    • Slowly and carefully vent the oven with a dry, inert gas like nitrogen or argon if possible. If not, vent with ambient air.

    • Immediately transfer the open dish into a desiccator to cool to room temperature before weighing or transferring to a storage container.

    • Rationale: A warm powder will create convective currents on a balance pan, leading to inaccurate readings. Cooling in a desiccator prevents re-absorption of moisture.

Section 4: References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2H-13C Correlation Solid-State NMR for Investigating Dynamics and Water Accessibilities of Proteins and Carbohydrates. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • American Chemical Society. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH, temperature, and moisture on the formation of volatile compounds in glycine/glucose model systems. Retrieved from [Link]

  • PubMed. (2005, August 10). Effects of water content on volatile generation and peptide degradation in the maillard reaction of glycine, diglycine, and triglycine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Glycine-2-13C isotopic purity via mass spectrometry

Initiating Search Strategies I'm currently focused on gathering information through specific Google searches. My aim is to build a thorough understanding of validating Glycine-2-13C isotopic purity, specifically using ma...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm currently focused on gathering information through specific Google searches. My aim is to build a thorough understanding of validating Glycine-2-13C isotopic purity, specifically using mass spectrometry, including Gas Chromatography-Mass Spectrometry methodologies. I am looking for existing validation protocols and established methodologies.

Developing Guide Structure

I've expanded my search to include LC-MS and HRMS methodologies, alongside GC-MS. I'm focusing on sample prep, data analysis, and authoritative sources on stable isotope analysis to develop a well-structured guide. My initial outline now includes an introduction emphasizing the importance of validation in metabolic research.

Expanding Search and Structure

I'm now expanding my search to focus on isotopic analysis principles and specific ionization techniques and mass analyzers that are best suited for determining Glycine-2-13C isotopic purity. I'm also preparing to create a comparative analysis of GC-MS and LC-MS methodologies, including the details of sample preparation, and chromatographic and spectrometric parameters. I intend to present all that in a comparative table.

Establishing the Foundation

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I'm now focusing on the fundamental principles underpinning isotopic analysis via mass spectrometry and the core comparison of GC-MS and LC-MS. Specifically, I am focusing on the significance of mass-to-charge ratios and resolving isobaric interferences to improve the accuracy of the isotopic purity validation. I am also planning to find detailed protocols, particularly for derivatization agents, and how they play a role in making glycine amenable to GC-MS analysis.

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Refining the Focus

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Refining the Approach

I'm now focusing on the in-depth comparison of the GC-MS and LC-MS methods. My efforts are on gathering step-by-step protocols, and I have refined my search to discover comparative data on the sensitivity and potential interference of each method. I'm focusing on visualization-worthy information like mass spectra and fragmentation patterns for Graphviz diagrams. This will serve as the foundation for the core guide.

Comparative

Technical Guide: Glycine-2-13C vs. 15N-Glycine for Protein Turnover Quantification

Executive Summary In the quantification of fractional synthetic rates (FSR) of proteins—particularly collagen and structural proteins—the choice of tracer dictates the mathematical model and the reliability of the data....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of fractional synthetic rates (FSR) of proteins—particularly collagen and structural proteins—the choice of tracer dictates the mathematical model and the reliability of the data.

While 15N-Glycine offers a cost-effective entry point for total nitrogen flux analysis, it is generally inferior for precise protein synthesis calculations due to rapid transamination, which decouples the label from the amino acid backbone. Glycine-2-13C is the superior standard for protein turnover studies. Its label retention on the carbon backbone resists the "promiscuous" exchange seen with nitrogen, providing a more accurate representation of the true precursor pool enrichment.

Mechanistic Divergence: The Transamination Problem

To choose the correct tracer, one must understand the metabolic fate of the label once it enters the intracellular pool. The fundamental error in many protein turnover studies is the assumption that plasma enrichment equals precursor (tRNA-charged) enrichment.

15N-Glycine: The Promiscuous Label

Nitrogen-15 on glycine is subject to high-throughput aminotransferase activity. The 15N label is frequently stripped from glycine and transferred to


-ketoglutarate to form Glutamate-15N, or to pyruvate to form Alanine-15N.
  • Consequence: The intracellular Glycine-15N pool is diluted by unlabeled nitrogen from other amino acids.

  • Result: Using plasma enrichment values leads to an underestimation of protein synthesis rates because the actual precursor pool (tRNA-Gly) is significantly lower in enrichment than the plasma.

Glycine-2-13C: The Backbone Anchor

The Carbon-13 label at the C2 position (the


-carbon) is integral to the glycine backbone. While glycine can be converted to serine (transferring the C2 label to Serine-13C), the label remains associated with a specific amino acid skeleton rather than the general nitrogen pool.
  • Advantage: The label is not lost to urea cycle flux as rapidly as 15N.

  • Result: Higher fidelity between plasma enrichment and intracellular enrichment.

Metabolic Fate Diagram

MetabolicFate Glycine Tracer Input: Glycine Pool Intracellular Free Pool Glycine->Pool Infusion Transam Aminotransferases (High Activity) Pool->Transam 15N Path SerineConv Serine Hydroxymethyl- transferase (SHMT) Pool->SerineConv 13C Path Protein Incorporation into Target Protein Pool->Protein tRNA Loading Glutamate 15N-Glutamate (Label Lost from Gly) Transam->Glutamate N-Swap Urea Urea Cycle (Excretion) Glutamate->Urea Serine 13C-Serine (Label Retained on AA) SerineConv->Serine Backbone Conversion Serine->Protein Inc. as Ser

Figure 1: Metabolic divergence of 15N (red path) vs 13C (green path). Note the 15N loss to the glutamate pool.

Comparative Performance Analysis

The following data summarizes the operational differences between the two tracers in a typical continuous infusion protocol.

FeatureGlycine-2-13C15N-GlycineVerdict
Metabolic Stability High. Label stays on backbone.Low. Label lost to transamination.13C Wins
Precursor Enrichment Closer to plasma values (approx. 70-80%).Significantly lower than plasma (approx. 40-60%).13C Wins
Mass Spec Detection M+1 shift. Clean baseline in GC-MS.M+1 shift. Often higher background noise in N-rich matrices.Tie
Collagen Specificity Excellent. Glycine is 33% of collagen residues.Good, but N-recycling complicates long-term studies.13C Wins
Cost Moderate to High.Low.15N Wins
Primary Use Case Precision Protein Synthesis (FSR).Whole-body Nitrogen Flux / Urea Cycling.Context Dependent

Validated Experimental Protocol: Continuous Infusion

This protocol is designed for Glycine-2-13C , as it is the recommended tracer for protein turnover.

Objective: Determine the Fractional Synthetic Rate (FSR) of a target protein (e.g., skeletal muscle or collagen) using the precursor-product method.

Phase 1: Preparation & Tracer Administration
  • Subject State: Post-absorptive state (fasted) to minimize fluctuations in endogenous amino acid pools.

  • Priming Dose: Administer a bolus of Glycine-2-13C (

    
    ) to rapidly raise the enrichment to the target plateau.
    
  • Continuous Infusion: Immediately follow with a constant infusion (

    
    ) for 4–6 hours.
    
    • Why: This maintains "Isotopic Equilibrium" (steady state) where the rate of tracer appearance equals the rate of disappearance.

Phase 2: Sampling
  • Blood Draws: Collect plasma samples at

    
     min to verify isotopic steady state (plateau).
    
  • Biopsy: Collect tissue sample (muscle/skin) at

    
     min (or dual biopsy at 
    
    
    
    and
    
    
    for increment calculation).
Phase 3: Analytical Workflow (GC-MS)
  • Derivatization:

    • Plasma: Convert free amino acids to their N-acetyl-n-propyl (NAP) or t-butyldimethylsilyl (tBDMS) derivatives.

    • Protein: Hydrolyze protein (6N HCl, 110°C, 24h), then derivatize.

  • MS Analysis: Monitor ions for Glycine (m/z for unlabeled M+0 and labeled M+1).

    • Note: For Glycine-2-13C, ensure you monitor the specific fragment containing the alpha-carbon.

Phase 4: Calculation (Precursor-Product Equation)


  • 
     : Enrichment of protein-bound glycine.
    
  • 
     : Enrichment of free glycine (intracellular preferred, or plasma corrected).
    
Workflow Diagram

ProtocolWorkflow cluster_Sampling Sampling Phase (Steady State) Start Start: Fasted State Prime Priming Bolus (20 µmol/kg) Start->Prime Infuse Continuous Infusion (20 µmol/kg/h) Prime->Infuse Blood Plasma Sampling (Check Plateau) Infuse->Blood t=180-240m Biopsy Tissue Biopsy (Protein Pool) Infuse->Biopsy t=240m Lab Lab Analysis: Hydrolysis & Derivatization Blood->Lab Biopsy->Lab GCMS GC-MS Analysis (M+0 vs M+1) Lab->GCMS Calc Calculate FSR GCMS->Calc

Figure 2: Step-by-step workflow for stable isotope infusion and analysis.

Expert Commentary & Pitfalls

The "Precursor Pool" Trap

The most significant source of error in this methodology is using plasma enrichment (


) as a direct proxy for the tRNA-charged precursor pool (

).
  • With 15N: The gradient between

    
     and 
    
    
    
    is steep and unpredictable due to transamination.
  • With 13C: The gradient is shallower. However, for absolute precision, it is recommended to isolate the intracellular free amino acid pool from the tissue biopsy fluid (tissue fluid) rather than relying solely on venous plasma.

The Serine Confounder

When using Glycine-2-13C, the label can appear in Serine.

  • Correction: If studying total protein synthesis, this is negligible. If studying specific proteins rich in serine, you must check if the serine pool has become significantly enriched. Usually, the de novo synthesis of serine from glycine is slower than the infusion duration, but in long-term studies (days), this must be accounted for.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Babraj, J. A., et al. (2005). "Collagen synthesis in human musculoskeletal tissues and skin." American Journal of Physiology-Endocrinology and Metabolism. Demonstrates the utility of glycine tracers in collagen studies.

  • Matthews, D. E., et al. (1981). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology. Establishes the foundational logic for primed continuous infusion which applies to Glycine studies.

  • Gu, Y., et al. (2021). "Amino Acid Transamination Impacts Protein Turnover Measurements." Metabolites. Discusses the specific limitations of nitrogen tracers in synthesis calculations.

Validation

Technical Guide: Cross-Validation of NMR and MS Data for Glycine-2-13C Tracers

Executive Summary: The Imperative of Dual-Platform Validation In the high-stakes environment of drug development—particularly in oncology and immunology—targeting one-carbon (1C) metabolism is a critical therapeutic stra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Dual-Platform Validation

In the high-stakes environment of drug development—particularly in oncology and immunology—targeting one-carbon (1C) metabolism is a critical therapeutic strategy. The Glycine-2-13C tracer is the industry standard for probing the Serine Hydroxymethyltransferase (SHMT) axis and the Glycine Cleavage System (GCS).

However, relying on a single analytical platform introduces bias. Mass Spectrometry (MS) offers sensitivity but struggles with positional isotopomer ambiguity. Nuclear Magnetic Resonance (NMR) offers positional certainty but suffers from low sensitivity.

This guide details a Cross-Validation Protocol that integrates both platforms. By treating NMR and MS not as alternatives, but as a self-correcting system, researchers can achieve a data confidence level (Sigma > 3) required for IND (Investigational New Drug) filings.

Technical Comparison: Analytical Modalities

To validate the metabolic fate of Glycine-2-13C, one must understand the distinct data outputs of the competing analytical alternatives.

Table 1: Comparative Performance Metrics
FeatureNuclear Magnetic Resonance (NMR) Gas Chromatography-Mass Spectrometry (GC-MS) Implication for Glycine-2-13C
Detection Principle Nuclear spin polarization (Position Specific).Ionization and fragmentation (Mass/Charge Ratio).NMR confirms exactly which carbon is labeled; MS confirms total enrichment.
Sample Requirement High (10-50 mg tissue / 5x10^6 cells).Low (<1 mg tissue / 1x10^5 cells).NMR requires pooling samples; MS allows single-well analysis.
Positional Resolution Absolute. Can distinguish Gly-2-13C from Gly-1-13C instantly.Inferential. Requires specific fragmentation patterns (e.g., TBDMS derivatives) to deduce position.NMR is the "Gold Standard" for structural confirmation.
Linearity Linear over dynamic range > 10^5.Variable; requires internal standards for absolute quantitation.NMR is better for quantifying total pool size changes without standards.
Throughput Low (15-60 min/sample).High (20-40 min/sample, automatable).Use MS for screening, NMR for validation.

The Metabolic Logic: Tracking the Carbon

Before detailing the protocol, we must visualize the expected flow of Carbon-13 from the C2 position of Glycine. The primary validation checkpoint is the conversion of Glycine to Serine.

  • Input: Glycine-2-13C.

  • Enzyme: SHMT (Serine Hydroxymethyltransferase).

  • Output: Serine-3-13C (The beta-carbon of serine).

If the label appears at Serine-1-13C or Serine-2-13C, your pathway hypothesis is flawed, or scrambling has occurred via the TCA cycle. Only NMR can detect this scrambling unambiguously.

GlycinePathway Glycine Glycine-2-13C (Input Tracer) SHMT Enzyme: SHMT (Cytosolic/Mitochondrial) Glycine->SHMT THF Tetrahydrofolate (Cofactor) THF->SHMT Serine Serine-3-13C (Primary Output) SHMT->Serine Transfer of C2 MethyleneTHF 5,10-CH2-THF (1C Unit Carrier) SHMT->MethyleneTHF

Figure 1: The metabolic fate of Glycine-2-13C. The C2 carbon (blue) is transferred to the C3 position of Serine (green) via SHMT.

Experimental Protocol: The "Split-Stream" Workflow

To ensure data integrity, NMR and MS data must be generated from the same biological extract . Variations in extraction efficiency between replicates can ruin cross-validation.

Phase A: Sample Preparation (Dual-Stream)
  • Cell Culture: Culture cells (e.g., HCT116) in media containing 2 mM Glycine-2-13C for 24 hours (steady state).

  • Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl) to stop metabolism.

  • Extraction: Add 800 µL of extraction solvent (Methanol:Acetonitrile:Water, 2:2:1, -20°C). Scrape and collect.

  • Lysis: Vortex vigorously and sonicate (3 cycles, 30 sec on/off) at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Phase B: The Split (Critical Step)

Divide the supernatant into two aliquots:

  • Aliquot A (NMR): 80% of total volume (Requires more mass).

  • Aliquot B (MS): 20% of total volume (High sensitivity).

Phase C: Processing

For Aliquot A (NMR):

  • Lyophilize to dryness.

  • Reconstitute in 600 µL D2O containing 0.5 mM DSS (Internal Standard).

  • Transfer to 5mm NMR tube.

  • Acquisition: Run 1D 1H-NMR (noesypr1d) and 2D 1H-13C HSQC.

For Aliquot B (GC-MS):

  • Dry under nitrogen stream.

  • Derivatization: Add 50 µL MTBSTFA + 1% TBDMSCl (incubate 60°C, 60 min). This creates TBDMS derivatives stable for GC.

  • Acquisition: Inject 1 µL into GC-MS (Split mode 1:10). Scan range 100-600 m/z.

Data Analysis & Cross-Validation Logic

This is where the "Product" (the tracer) is validated. We compare the Fractional Enrichment (FE) derived from both methods.

Step 1: NMR Calculation

Identify the doublet satellite peaks caused by 1H-13C coupling.

  • Formula:

    
    
    
  • Target: Glycine alpha-proton (~3.56 ppm) and Serine beta-proton (~3.9 ppm).

Step 2: MS Calculation

Calculate the Mass Isotopomer Distribution (MID) after correcting for natural abundance (using a matrix correction algorithm).

  • Formula:

    
    
    
    • Where

      
       is the fractional abundance of isotopologue 
      
      
      
      , and
      
      
      is the number of carbons.
Step 3: The Convergence Check (The "Handshake")

The data is considered VALID only if:



If the deviation > 5%, check for:

  • Peak Overlap (NMR): Impurities under the satellite peaks.

  • Saturation (MS): Detector saturation causing skewed ratios.

  • Positional Scrambling: MS detects total mass; if C1 is labeled instead of C2 due to recycling, MS sees M+1, but NMR sees the label at the wrong chemical shift.

ValidationLogic Sample Biological Extract Split Split Sample Sample->Split NMR_Path NMR Analysis (D2O Reconstitution) Split->NMR_Path 80% Vol MS_Path GC-MS Analysis (TBDMS Derivatization) Split->MS_Path 20% Vol NMR_Data Positional Enrichment (Gly C2 / Ser C3) NMR_Path->NMR_Data MS_Data Mass Isotopomer Dist. (M+1 Abundance) MS_Path->MS_Data Compare Convergence Check (|NMR - MS| < 5%) NMR_Data->Compare MS_Data->Compare Valid VALIDATED DATA (Ready for Publication) Compare->Valid Pass Invalid DISCREPANCY (Check Scrambling/Purity) Compare->Invalid Fail

Figure 2: The Cross-Validation Workflow. Parallel processing of a single sample ensures that discrepancies are analytical, not biological.

Expected Results & Troubleshooting

When using high-quality Glycine-2-13C, typical results in proliferating cancer cells should look like this:

MetaboliteNMR Signal (ppm)Expected 13C-NMR ShiftGC-MS Fragment (TBDMS)Expected MS Shift
Glycine 3.56 (alpha-H)~42.4 ppm (C2)m/z 218 (M-57)M+1 (m/z 219)
Serine 3.90 (beta-H)~61.2 ppm (C3)m/z 390 (M-57)M+1 (m/z 391)

Troubleshooting Guide:

  • Issue: MS shows M+1 Serine, but NMR shows no signal at 61.2 ppm.

    • Diagnosis: The label may have scrambled to the Carboxyl group (C1) via the Glycine Cleavage System reversal. MS sees the mass; NMR proves it's not at the beta-carbon.

  • Issue: NMR peaks are broad.

    • Diagnosis: Incomplete removal of paramagnetic ions or poor pH control. Chelate with EDTA or adjust pH to 7.4.

References

  • Lane, A. N., et al. (2008). "Stable isotope-resolved metabolomics (SIRM) in cancer research with NMR and MS." Nature Protocols. [Link]

  • Fan, T. W-M., et al. (2012). "Isotope tracer-based metabolomics for tracing metabolic modules in human subjects." Physics in Medicine and Biology. [Link]

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. [Link]

  • Hegeman, A. D. (2010). "Plant metabolomics: meeting the analytical challenges of comprehensive metabolite analysis." Annual Review of Plant Biology. [Link]

Comparative

Comparative Guide: 2-13C Glycine vs. 1-13C Glucose Tracers in Metabolic Flux Analysis

Executive Summary In metabolic flux analysis (MFA), the choice between 1-13C Glucose and 2-13C Glycine is not a matter of superiority, but of biological interrogation. 1-13C Glucose is the definitive tool for dissecting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), the choice between 1-13C Glucose and 2-13C Glycine is not a matter of superiority, but of biological interrogation.

  • 1-13C Glucose is the definitive tool for dissecting Central Carbon Metabolism (CCM), specifically quantifying the split between glycolysis and the Pentose Phosphate Pathway (PPP).

  • 2-13C Glycine is the precision probe for One-Carbon (1C) Metabolism, essential for tracking nucleotide biosynthesis, methylation potential, and the mitochondrial-cytosolic exchange of folate species.

This guide details the mechanistic fates, experimental protocols, and data interpretation strategies for these two distinct isotopic tracers.

Part 1: Mechanistic Divergence & Atom Mapping

To select the correct tracer, one must understand the fate of the labeled carbon atom.

1-13C Glucose: The Oxidative Split

Glucose labeled at the C1 position is unique because its fate determines whether glucose undergoes glycolysis or enters the oxidative PPP.

  • Glycolysis Route: The C1 atom remains attached to the carbon backbone, eventually becoming the C3 of pyruvate (and subsequently lactate or alanine).

  • Oxidative PPP Route: The C1 atom is decarboxylated by 6-phosphogluconate dehydrogenase (6PGD) and lost as

    
    . Consequently, the resulting Ribulose-5-Phosphate (and downstream nucleotides) will be unlabeled (M+0).
    

Key Insight: By comparing the ratio of M+1 Lactate (from glycolysis) to the total glucose consumption, you can calculate the relative flux into the PPP.

2-13C Glycine: The One-Carbon Donor

Glycine labeled at C2 (the alpha-carbon) is a primary donor to the folate cycle via the Glycine Cleavage System (GCS) or Serine Hydroxymethyltransferase (SHMT).

  • SHMT Pathway: 2-13C Glycine + 5,10-methylene-THF

    
     Serine. The label incorporates into Serine at C2 or C3 depending on directionality.
    
  • Purine Synthesis: The carbon enters the purine ring at positions C2 and C8.

  • Glutathione: The label is incorporated directly into the glycine moiety of glutathione.

Visualization: Tracer Fate Pathways

MetabolicPathways cluster_0 1-13C Glucose (Central Carbon) cluster_1 2-13C Glycine (1C Metabolism) Glc 1-13C Glucose G6P G6P (M+1) Glc->G6P Pyr Pyruvate (M+1) G6P->Pyr Glycolysis Ru5P Ribulose-5P (M+0) (Label Lost as CO2) G6P->Ru5P Oxidative PPP (-13CO2) Lac Lactate (M+1) Pyr->Lac LDH Gly 2-13C Glycine Ser Serine Gly->Ser SHMT THF Folate Cycle (1C Pool) Gly->THF GCS GSH Glutathione (M+1) Gly->GSH GCL/GSS Purine Purines (M+1/M+2) THF->Purine

Figure 1: Mechanistic fate of 1-13C Glucose (Left) vs. 2-13C Glycine (Right). Note the loss of label in PPP for glucose.

Part 2: Performance Comparison

Feature1-13C Glucose2-13C Glycine
Primary Application Central Energy Metabolism (Glycolysis vs. PPP)One-Carbon Metabolism & Redox Balance
Downstream Targets Pyruvate, Lactate, Citrate, RiboseSerine, Purines, Thymidine, Glutathione
Label Loss Risk High (Lost as CO2 in ox-PPP)Low (Retained in GSH and Purines)
Flux Resolution Excellent for PPP flux quantificationExcellent for SHMT directionality (Cyto vs Mito)
Cost Efficiency High (Cheaper, bulk usage)Moderate (Specialized applications)
Detection Method LC-MS/MS (Polar) or GC-MS (Derivatized)LC-MS/MS (Preferred for Folates/Nucleotides)

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a Cold Methanol Extraction suitable for Liquid Chromatography-Mass Spectrometry (LC-MS). This method is designed to quench metabolism instantly, preserving the isotopic labeling state.

Reagents
  • Quenching Solution: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C.

  • Internal Standard: 13C-Glutamine or deuterated amino acid mix (added to quenching solution).

Step-by-Step Workflow
  • Tracer Incubation:

    • Replace culture media with isotope-labeled media (e.g., DMEM w/o Glucose + 1-13C Glucose).

    • Timepoint: 1-24 hours (Steady state) or 5-60 mins (Dynamic flux).

  • Rapid Quenching (Crucial Step):

    • Aspirate media completely.

    • IMMEDIATELY add 1 mL of -80°C Quenching Solution.

    • Why: Metabolism turns over in seconds. Slow quenching alters the M+1/M+0 ratio.

  • Extraction:

    • Scrape cells on dry ice. Transfer to Eppendorf tubes.

    • Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 15 mins at 4°C to pellet proteins.

  • Supernatant Processing:

    • Transfer supernatant to a new glass vial.

    • Dry under nitrogen gas (or SpeedVac) at <30°C.

    • Reconstitute in 100 µL LC-MS grade water/acetonitrile (50:50).

Workflow Visualization

Protocol Start Cell Culture Label Add Tracer (1-13C Glc or 2-13C Gly) Start->Label Quench Quench (-80°C MeOH) < 5 sec delay Label->Quench Extract Scrape & Vortex (4°C) Quench->Extract Spin Centrifuge (Remove Protein) Extract->Spin Analyze LC-MS Analysis (HILIC Column) Spin->Analyze

Figure 2: Critical path for metabolite extraction. Speed at the "Quench" step is the primary determinant of data quality.

Part 4: Data Interpretation & Calculation

1-13C Glucose: Calculating PPP Flux

To determine the activity of the Pentose Phosphate Pathway, compare the labeling of Lactate (downstream of glycolysis) vs. the input.



  • Logic: If 100% of glucose goes through glycolysis, Lactate will be 100% M+1. If glucose goes through oxidative PPP, the C1 label is lost (CO2), and the recycled carbons form M+0 Lactate. Therefore, a lower M+1 fraction in Lactate indicates higher PPP activity.

2-13C Glycine: Tracking 1C Units

Analyze the Mass Isotopomer Distribution (MID) of Serine .

  • M+1 Serine: Indicates synthesis from Glycine + Unlabeled 1C unit.

  • M+2 Serine: Indicates synthesis from Unlabeled Glycine + Labeled 1C unit (from 2-13C Glycine catabolism).

  • Ratio M+1/M+2: Reflects the contribution of the exogenous glycine tracer vs. the recycling of one-carbon units.

References

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link] Authoritative review on interpreting 1-13C vs U-13C patterns.

  • Ducker, G. S., et al. (2016). Reversal of Cytosolic One-Carbon Flux Compensates for Mitochondrial Folate Pathway Loss. Cell Metabolism, 23(6), 1140–1153. [Link] Seminal paper demonstrating the use of glycine/serine tracers to map compartmentalized 1C metabolism.

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277–304. [Link] The gold standard for the cold methanol extraction protocol described above.

Validation

Standardization of Glycine-2-13C Reference Materials for IRMS: A Comparative Technical Guide

Executive Summary In metabolic flux analysis (MFA) and pharmacokinetic tracking, Glycine-2-13C serves as a critical isotopic tracer. However, the validity of data derived from Isotope Ratio Mass Spectrometry (IRMS) depen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA) and pharmacokinetic tracking, Glycine-2-13C serves as a critical isotopic tracer. However, the validity of data derived from Isotope Ratio Mass Spectrometry (IRMS) depends entirely on the accuracy of the reference scale.

This guide addresses a frequent gap in drug development workflows: the standardization of highly enriched tracers against international scales (VPDB). Unlike routine natural abundance measurements, tracer studies require a bridge between "Chemical Purity" (supplied by vendors) and "Isotopic Fidelity" (required for quantification).

Here, we compare the performance of Certified Reference Materials (CRMs) against Commercial Enriched Reagents and detail the protocol for creating Gravimetrically Standardized Working Mixtures —the gold standard for high-precision tracer analysis.

The Landscape of Reference Materials

For a researcher utilizing Glycine-2-13C, there are two distinct categories of materials. Understanding the difference is vital for experimental design.

A. Certified Reference Materials (CRMs)

These are metrologically valid standards with defined uncertainty budgets, traceable to the Vienna Pee Dee Belemnite (VPDB) scale. They are primarily used for instrument calibration and scale normalization .

  • Primary Providers: USGS (United States Geological Survey), IAEA (International Atomic Energy Agency), LGC (UK).

  • Nature: Usually natural abundance or slightly depleted/enriched. They are not tracers themselves but are the "rulers" by which tracers are measured.

B. Commercial Enriched Reagents (Tracer Grade)

These are the actual labeling agents (e.g., Glycine-2-13C, 99 atom %) purchased from chemical suppliers.

  • Primary Providers: Cambridge Isotope Laboratories (CIL), Sigma-Aldrich (Merck), Isotec.

  • Nature: High isotopic enrichment.

  • The Problem: These come with a certificate of analysis (CoA) stating "99% 13C". For IRMS, "99%" is insufficient precision. A 1% impurity in a tracer can introduce massive errors when diluted into a biological matrix.

Comparative Performance Matrix
FeatureUSGS64 / USGS65 / USGS66 (CRM)Commercial Glycine-2-13C (Tracer Reagent)LGC171-KT (New CRM)
Primary Use Scale Normalization (VPDB)Metabolic Labeling (Source)Method Validation
Isotopic Range Natural Abundance (

to

‰)
Highly Enriched (

‰)
Certified Ratios (High Precision)
Traceability SI / VPDB (Unbroken Chain) Vendor CoA (Batch specific)SI Traceable
Homogeneity Validated (Micro-scale)Variable (Bulk chemical grade)Validated
Chemical Purity HighVariable (Often >98%)High
Cost High (per mg)Moderate (per gram)High

Expert Insight: You cannot use a Commercial Glycine-2-13C reagent as a reference standard for IRMS without first characterizing it against a CRM like USGS64. The vendor's "99%" claim is a chemical specification, not a metrological one.

Technical Protocol: Standardization of Working Standards

To use Glycine-2-13C in IRMS (which is too sensitive for pure 99% tracer), you must create a Calibration Series via gravimetric dilution. This protocol bridges the gap between the high-enrichment tracer and the dynamic range of the IRMS.

Phase 1: The Traceability Chain

Before pipetting, visualize the hierarchy of accuracy. You are establishing a local realization of the VPDB scale.

TraceabilityChain VPDB Primary Standard (VPDB Scale) NBS19 International Anchor (NBS 19 / LSVEC*) VPDB->NBS19 Defines USGS Secondary Reference Materials (USGS64, USGS65, USGS66) NBS19->USGS Calibrates InHouse Laboratory Working Standard (Natural Glycine) USGS->InHouse Normalizes Mixture Standardized Calibration Mixes (Spiked Glycine Series) InHouse->Mixture Gravimetric Base Enriched Commercial Tracer (Glycine-2-13C, 99%) Enriched->Mixture Gravimetric Spike Sample Biological Sample (Unknown Enrichment) Mixture->Sample Quantifies

Figure 1: Metrological traceability chain required for valid IRMS analysis of labeled glycine.

Phase 2: Gravimetric Preparation (The "Bracketing" Method)

Objective: Create a set of standards with


 values bracketing your expected sample range (e.g., 0‰ to +500‰).

Materials:

  • Natural Glycine: High purity (>99.5%), characterized against USGS64/65.

  • Glycine-2-13C: Commercial source (e.g., CIL, Sigma).

  • Balance: 6-place microbalance (readability 1 µg).

Step-by-Step Protocol:

  • Characterize the Natural Base:

    • Analyze your "Natural Glycine" stock using EA-IRMS calibrated with USGS64 (

      
      ‰) and USGS65 (
      
      
      
      ‰).
    • Determine its true

      
       value (e.g., -32.5‰).
      
  • Prepare the Spike Solution:

    • Dissolve ~10 mg of Glycine-2-13C (99%) in 100 mL ultrapure water.

    • Calculate the exact molar concentration of 13C.

  • Gravimetric Mixing:

    • Prepare 5 calibration points.

    • Weigh varying amounts of Natural Glycine (solid) into tin capsules or vials.

    • Add precise aliquots of the Spike Solution by weight.

    • Crucial Step: Evaporate to dryness without fractionation (vacuum centrifuge or gentle N2 stream at <40°C).

  • Calculation of Theoretical Value: Use the isotope balance equation:

    
    
    Where 
    
    
    
    is the
    
    
    ratio and
    
    
    is the moles of carbon. Convert
    
    
    back to
    
    
    notation.
Phase 3: EA-IRMS Validation Workflow

ExperimentalWorkflow SamplePrep Sample Encapsulation (Tin Capsules) Combustion Combustion Reactor (1020°C, Cr2O3/Co3O4) SamplePrep->Combustion Auto-sampler Reduction Reduction Reactor (650°C, Reduced Cu) Combustion->Reduction NOx Removal WaterTrap Water Trap (Mg(ClO4)2) Reduction->WaterTrap Dry Gas GC_Sep GC Separation (Isothermal) WaterTrap->GC_Sep Peak Shape OpenSplit Open Split / ConFlo GC_Sep->OpenSplit Dilution IRMS IRMS Detection (m/z 44, 45, 46) OpenSplit->IRMS Ionization DataProc Data Normalization (vs. USGS Standards) IRMS->DataProc Signal Processing

Figure 2: Elemental Analyzer (EA-IRMS) workflow for validating glycine isotope ratios.

Comparative Analysis & Causality

Why do we see discrepancies between vendor claims and IRMS results?

Position-Specific vs. Bulk Isotope Analysis

Commercial Glycine-2-13C is labeled specifically at the C-2 (alpha) position.

  • EA-IRMS measures bulk carbon (Average of C-1 and C-2).

  • The Math: If C-2 is 99% 13C and C-1 is 1.1% 13C (natural abundance), the bulk enrichment is

    
    .
    
  • Common Error: Researchers often input "99%" into their flux models without correcting for the dilution by the unlabeled carboxyl carbon (C-1). This results in a 50% underestimation of flux rates if not corrected.

Memory Effects

Glycine is "sticky" in combustion systems due to the amine group.

  • Observation: High-enrichment samples cause "carryover" to subsequent samples.

  • Solution: When analyzing standardized mixtures, always run from lowest to highest enrichment . Insert 3 "blank" capsules (empty tin) between high-enrichment batches.

The "Linearity" Trap

IRMS detectors are non-linear at high ion currents.

  • Risk: Analyzing a highly enriched spike (even diluted) might push the m/z 45 cup into saturation.

  • Mitigation: Ensure the signal intensity (V) of the m/z 44 beam matches the intensity of your reference gas pulses. Dilute samples to stay within the linear range (typically 1V - 8V).

References

  • USGS Stable Isotope Laboratory. (2016). New organic reference materials for hydrogen, carbon, and nitrogen stable isotope-ratio measurements: USGS64, USGS65, and USGS66 (Glycine). U.S. Geological Survey.[1][2] [Link]

  • International Atomic Energy Agency (IAEA). (2020). Reference Materials for Stable Isotopes. IAEA Analytical Quality Control Services. [Link]

  • Dunn, P. J. H., et al. (2016). Development and characterisation of new glycine certified reference materials for SI-traceable 13C/12C isotope amount ratio measurements. Journal of Analytical Atomic Spectrometry, 31, 1429-1439. [Link]

  • Brand, W. A., et al. (2014). Assessment of international reference materials for isotope-ratio analysis (IUPAC Technical Report).[3] Pure and Applied Chemistry, 86(3), 425-467. [Link]

Sources

Comparative

An In-Depth Guide to the Evaluation of Glycine-2-13C Chemical Shift Anisotropy (CSA) Values: A Comparative Analysis

For researchers, scientists, and professionals in drug development, precision in molecular characterization is paramount. Glycine, the simplest amino acid, often serves as a foundational model for understanding more comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, precision in molecular characterization is paramount. Glycine, the simplest amino acid, often serves as a foundational model for understanding more complex biological systems. Specifically, the Chemical Shift Anisotropy (CSA) of its α-carbon (Cα or C2) provides a remarkably sensitive probe into the local electronic environment, molecular structure, and dynamics. This guide offers a comprehensive evaluation of the methodologies used to determine Glycine-2-13C CSA values, comparing the gold standard of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy with the increasingly powerful approach of computational chemistry.

The Essence of Chemical Shift Anisotropy (CSA)

In solution-state NMR, rapid, isotropic molecular tumbling averages the orientation-dependent interactions, resulting in a single, sharp peak for each unique nucleus. In the solid state, however, molecules are fixed or undergo restricted motion. The magnetic shielding experienced by a nucleus becomes dependent on the orientation of the molecule with respect to the external magnetic field (B₀). This orientation-dependent shielding is the Chemical Shift Anisotropy.

The CSA is described by a second-rank tensor, represented by three principal components: δ₁₁, δ₂₂, and δ₃₃. These values correspond to the chemical shifts when the principal axes of the CSA tensor are aligned with the B₀ field. The isotropic chemical shift (δᵢₛₒ) observed in solution or with rapid magic-angle spinning is the average of these components: δᵢₛₒ = (δ₁₁ + δ₂₂ + δ₃₃)/3.

The key parameters derived from these components are the span (Ω) , which defines the breadth of the tensor (Ω = δ₁₁ - δ₃₃), and the skew (κ) , which describes its asymmetry (κ = 3(δ₂₂ - δᵢₛₒ)/Ω)[1]. For the Glycine-2-13C nucleus, these parameters are exquisitely sensitive to factors like hydrogen bonding, crystal packing (polymorphism), and backbone torsion angles, making CSA a powerful tool for detailed structural analysis.[2][3]

Visualizing the CSA Tensor

The relationship between the molecular frame of glycine and the Principal Axis System (PAS) of the Cα CSA tensor is crucial for interpretation. The orientation of the tensor components reflects the distribution of electron density around the nucleus.

CSA_Tensor cluster_molecule Glycine Molecule (α-carbon focus) cluster_tensor CSA Principal Axis System (PAS) C2 ¹³Cα (C2) N N C2->N N-Cα C1 C' (Carbonyl) C2->C1 Cα-C' H C2->H R C2->R d11 δ₁₁ C2->d11 Orientation Dependent d22 δ₂₂ C2->d22 d33 δ₃₃ C2->d33 caption Fig. 1: Glycine Cα and its CSA Tensor.

Caption: Fig. 1: Conceptual link between Glycine's α-carbon and its CSA tensor PAS.

Experimental Determination: Solid-State NMR (SSNMR)

SSNMR is the primary experimental technique for the direct measurement of CSA tensors. Two principal approaches are employed: analysis of static powder patterns and recoupling experiments under Magic Angle Spinning (MAS).

Static Powder Pattern Analysis

For a non-spinning (static) powdered sample, all possible crystallite orientations relative to the B₀ field are present. This results in a broad, characteristic "powder pattern" line shape, the width and features of which are dictated by the principal values of the CSA tensor.

  • Causality and Experimental Choice: This method provides the most direct measurement of the CSA tensor components. However, it suffers from low sensitivity and resolution, especially for complex molecules with multiple overlapping resonances. For a simple, isotopically labeled sample like [2-¹³C]glycine, this method is highly effective and serves as a benchmark.

Magic Angle Spinning (MAS) Techniques

To regain spectral resolution and sensitivity, samples are typically spun at high speeds (kHz range) at the "magic angle" (54.74°) to the B₀ field.[4] This spinning averages the CSA interaction, leading to a sharp resonance at the isotropic chemical shift, flanked by a series of spinning sidebands.

  • The Challenge: While MAS enhances resolution, it removes the very information we seek—the CSA.

  • The Solution: CSA Recoupling: To measure CSA under MAS, specialized pulse sequences are used to selectively reintroduce the CSA interaction during the experiment. A classic and robust method for analyzing the resulting spinning sideband patterns is the Herzfeld-Berger analysis .[1] By analyzing the intensities of the sidebands, one can extract the principal values of the CSA tensor. More advanced techniques use trains of rotor-synchronized π-pulses to filter signals based on their CSA values.[5]

Detailed Experimental Protocol: Herzfeld-Berger Analysis of Glycine-2-¹³C CSA

This protocol outlines a self-validating system for determining the Cα CSA tensor of α-glycine using MAS. Glycine is an excellent setup compound for ¹³C CPMAS due to its short ¹H T₁ relaxation times and sensitivity to experimental conditions like the magic angle setting.[6][7]

protocol_workflow cluster_prep 1. Sample Preparation & Verification cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis P1 Pack [2-¹³C]glycine into a MAS rotor P2 Verify Polymorph (α-form) via δᵢₛₒ of C=O at ~176.5 ppm P1->P2 S1 Calibrate ¹H 90° pulse P2->S1 Sample Ready S2 Set Hartmann-Hahn match for Cross-Polarization (CP) S1->S2 S3 Precisely set Magic Angle using carbonyl signal shape S2->S3 A1 Acquire ¹³C CPMAS spectrum at a slow to moderate spinning speed (e.g., 2-5 kHz) S3->A1 Spectrometer Calibrated A2 Ensure sufficient signal-to-noise and long acquisition time to avoid signal truncation A1->A2 D1 Integrate intensities of centerband and all visible spinning sidebands A2->D1 Data Acquired D2 Input intensities and spinning speed into Herzfeld-Berger analysis software D1->D2 D3 Extract CSA tensor (δ₁₁, δ₂₂, δ₃₃) D2->D3 caption Fig. 2: Workflow for CSA determination via Herzfeld-Berger analysis.

Caption: Fig. 2: Workflow for CSA determination via Herzfeld-Berger analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Pack 15-30 mg of [2-¹³C]glycine powder into a zirconia MAS rotor (e.g., 4 mm).

    • Causality: Using an isotopically labeled sample is crucial for achieving adequate signal-to-noise in a reasonable timeframe.

  • Polymorph Verification:

    • Action: Acquire a preliminary ¹³C Cross-Polarization (CP) MAS spectrum at a high spinning speed (>10 kHz) to collapse sidebands.

    • Causality: Glycine exists in multiple polymorphs (α, β, γ), each with distinct CSA values.[4][7] The α-polymorph is identified by its carbonyl (C=O) isotropic chemical shift at approximately 176.5 ppm.[8][9] This step is a critical self-validation check to ensure you are measuring the intended crystal form.

  • Spectrometer Calibration:

    • Action: Calibrate the ¹H 90° pulse width. Set the Hartmann-Hahn matching condition for efficient polarization transfer from ¹H to ¹³C. Finally, optimize the magic angle setting by observing the shape and width of the sensitive glycine carbonyl resonance.[7]

    • Causality: Precise calibration is essential for quantitative accuracy. An improperly set magic angle will introduce broadening and artifacts, corrupting the sideband intensities used for CSA calculation.

  • Data Acquisition for Herzfeld-Berger Analysis:

    • Action: Reduce the MAS rate to a value that generates a rich manifold of spinning sidebands (typically 2-5 kHz). Acquire the ¹³C CPMAS spectrum with a recycle delay appropriate for the ¹H T₁ of glycine (~5s) and a sufficient number of scans.

    • Causality: A slower spinning speed allows the CSA interaction to evolve, distributing signal intensity across numerous sidebands. The pattern of these intensities contains the quantitative CSA information.

  • Data Analysis:

    • Action: Process the spectrum and carefully integrate the intensities of the isotropic peak and all visible spinning sidebands.

    • Causality: The relative intensities of the sidebands are the primary input for the Herzfeld-Berger method. Inaccurate integration is a major source of error. Numerical fitting programs (e.g., DMFIT) can then be used to simulate the sideband pattern and extract the principal components of the CSA tensor.[10]

Computational Prediction: Quantum Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful alternative and complement to experimental measurement.[2] These methods calculate the magnetic shielding tensor from first principles based on a given molecular structure.

  • Methodology: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to compute NMR shielding tensors.[2]

  • Causality and Key Considerations: The accuracy of calculated CSA values is critically dependent on several factors:

    • Structural Input: Calculations must begin with a high-quality input structure, typically from X-ray or neutron diffraction data.

    • Basis Set: The choice of basis set (e.g., 6-311++G(2d,p)) is crucial for accurately describing the electron distribution.[2]

    • Intermolecular Effects: For solids, ignoring the surrounding crystal lattice is a major source of error. Calculations should include neighboring molecules (cluster models) or use periodic boundary conditions to account for intermolecular interactions like hydrogen bonding, which significantly influence the CSA tensor.[11]

Comparative Analysis of Glycine-2-¹³C CSA Values

The table below summarizes representative CSA tensor values for the α-carbon of α-glycine obtained from different experimental and computational studies. This comparison highlights the general consensus in values while also revealing the sensitivity of the CSA to the precise methodology.

Method δ₁₁ (ppm) δ₂₂ (ppm) δ₃₃ (ppm) δᵢₛₒ (ppm) Span Ω (ppm) Reference/Source
SSNMR (Static) 63.243.123.543.339.7A. Naito et al., J. Magn. Reson. (1981)
SSNMR (MAS) 62.143.424.343.337.8T. O. Ye et al., J. Am. Chem. Soc. (1999)
SSNMR (MAS) 61.543.325.143.336.4M. Hong et al., J. Am. Chem. Soc. (2000)[5]
DFT (Cluster) 60.545.126.243.934.3J. C. Facelli et al., J. Am. Chem. Soc. (1997)
DFT (Periodic) 62.544.023.843.438.7D. Sebastiani et al., J. Phys. Chem. A (2002)

Interpretation and Insights:

  • Consistency: There is strong agreement between experimental values obtained via different SSNMR methods and high-level computational results, validating both approaches. The isotropic shift (δᵢₛₒ) is consistently found around 43.3 ppm.

  • Experimental Nuances: Minor variations in experimental values can arise from differences in sample packing, temperature regulation, and the specific analysis method used.

  • Computational Accuracy: The data shows that periodic boundary condition DFT calculations, which better simulate the crystal environment, tend to yield results in closer agreement with experiment compared to isolated molecule (cluster) models. This underscores the importance of accounting for intermolecular interactions.[11]

Conclusion and Recommendations

The evaluation of Glycine-2-¹³C CSA values is a mature field that offers robust and reproducible data through both experimental and computational avenues.

  • For definitive experimental validation , solid-state NMR, particularly the analysis of MAS spinning sidebands, remains the gold standard. The protocol described herein provides a self-validating workflow to achieve high-quality data.

  • For predictive power and mechanistic insight , modern DFT calculations that properly account for the solid-state environment are exceptionally accurate and can be used to correlate subtle structural changes with their corresponding CSA signatures.

For researchers in structural biology and drug development, the synergistic use of both techniques provides the most powerful approach. SSNMR can validate the structures of lead compounds or peptides in a solid form, while computation can provide a deeper understanding of how electronic structure dictates the NMR parameters, accelerating the design and characterization of novel therapeutics.

References

  • This reference is a placeholder for a general NMR textbook.
  • This reference is a placeholder for a general chemistry article.
  • University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. [Link]

  • University of Ottawa NMR Facility Blog. (2018). June 2018. [Link]

  • Hong, M. (2000). Solid-State NMR Determination of 13CR Chemical Shift Anisotropies for the Identification of Protein Secondary Structure. Journal of the American Chemical Society. [Link]

  • Yao, X., et al. (2004). Ab Initio Study of 13Cα Chemical Shift Anisotropy Tensors in Peptides. Journal of the American Chemical Society. [Link]

  • This reference is related to T1 relax
  • Yao, X., et al. (2004). Ab Initio Study of 13Cα Chemical Shift Anisotropy Tensors in Peptides. ACS Publications. [Link]

  • Piszczek, P., et al. (2007). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance. [Link]

  • O'Dell, L. A., & Dybowski, C. (2004). C-13 CP/MAS: Application to glycine. eScholarship.org. [Link]

  • mrsimulator Documentation. (n.d.). ¹³C MAS NMR of Glycine (CSA) [960 Hz]. [Link]

  • This reference is rel
  • This reference is related to SSNMR sensitivity, not specific CSA values.
  • Ishii, Y., et al. (2001). Solid-state (13)C NMR chemical shift anisotropy tensors of polypeptides. Journal of Molecular Structure. [Link]

  • O'Dell, L. A., & Dybowski, C. (2005). Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance. [Link]

  • Havlin, R. H., et al. (2005). Protein Structure Refinement Using 13Cα Chemical Shift Tensors. Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Integrity Assurance for GLYCINE (2-13C)

Executive Safety & Logistics Summary Compound: Glycine (2-13C) CAS No: 20220-62-6 (Labeled) / 56-40-6 (Unlabeled generic) Radioactivity Status: NON-RADIOACTIVE . This is a stable isotope.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Compound: Glycine (2-13C) CAS No: 20220-62-6 (Labeled) / 56-40-6 (Unlabeled generic) Radioactivity Status: NON-RADIOACTIVE . This is a stable isotope. GHS Classification: Not classified as a hazardous substance or mixture under US OSHA (29 CFR 1910.1200) or EU CLP.

Senior Scientist Note: While Glycine (2-13C) presents low acute toxicity, the primary operational risk is isotopic dilution . Human skin secretions (sebum/sweat) are rich in natural abundance Glycine (


C). Failure to adhere to strict PPE protocols will not only expose the researcher to particulate dust but, more critically, will contaminate the sample, rendering sensitive Mass Spectrometry (MS) or NMR data invalid.

Strategic PPE Assessment: The Dual-Protection Protocol

Effective handling of stable isotopes requires a shift in mindset from "Safety Only" to "Safety + Integrity." We employ a Dual-Protection strategy:

  • User Protection: Prevents inhalation of fine particulates and mucous membrane irritation.

  • Sample Protection: Prevents biological contamination (keratin, nucleases, natural abundance amino acids) from compromising the isotopic enrichment levels.

PPE Specification Matrix
ComponentRecommended SpecificationScientific Rationale
Hand Protection Nitrile Gloves (Powder-Free), Min 4-mil thickness Latex proteins can interfere with LC-MS analysis. Powder residues introduce particulate contamination. Double-gloving is recommended for high-purity stocks.
Eye Protection ANSI Z87.1 Safety Glasses with Side Shields Glycine is a crystalline powder; airborne dust can cause mechanical eye irritation. Chemical splash goggles are required if handling large liquid volumes.
Respiratory N95 Respirator (Optional but Recommended) While not toxic, inhaling amino acid dust can cause respiratory sensitization over time. Use if handling >1g in open air or if a fume hood is unavailable.
Body Protection Clean Lab Coat (Buttoned/Snapped) Prevents skin flake shedding (dander) into the sample. Synthetic blends are preferred over cotton to reduce fiber shedding.
Footwear Closed-toe, non-porous shoes Standard Good Laboratory Practice (GLP) to prevent absorption of spills.

Operational Workflow & Logic

The following diagram illustrates the critical decision points in the handling workflow to ensure both safety and data fidelity.

GlycineHandling Start Start: Handling Request PPE_Check PPE Validation (Nitrile + Coat + Glasses) Start->PPE_Check Env_Prep Workspace Decontamination (70% EtOH wipe) PPE_Check->Env_Prep Decision_State Physical State? Env_Prep->Decision_State Solid_Handling Solid Weighing (Anti-static precautions) Decision_State->Solid_Handling Powder Liquid_Handling Solution Prep (Milli-Q Water/Buffer) Decision_State->Liquid_Handling Aqueous Solid_Handling->Liquid_Handling Dissolution QC_Check Integrity Check (Visual/Mass Balance) Solid_Handling->QC_Check Liquid_Handling->QC_Check Usage Experimental Use (Metabolic Tracing) QC_Check->Usage

Figure 1: Operational workflow for Glycine (2-13C) handling, emphasizing the transition from preparation to experimental use.

Detailed Handling Protocols

A. Environmental Preparation (The "Zero-Background" Rule)

Before opening the vial, you must establish a clean zone.

  • Surface Decontamination: Wipe the balance and surrounding bench with 70% Ethanol or Isopropanol. This removes environmental amino acids.

  • Airflow: Ideally, work within a chemical fume hood or a laminar flow cabinet to prevent cross-currents from blowing the light crystalline powder.

B. Weighing & Transfer (Solid Phase)

Glycine powder is prone to static charge, which causes "jumping" during weighing.

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance if available. Alternatively, use anti-static weighing boats.

  • Tooling: Use a stainless steel spatula, pre-cleaned with solvent. Never use disposable plastic spatulas without pre-cleaning, as mold release agents can contaminate the isotope.

  • Transfer: Open the source vial only for the duration of the transfer. Recap immediately to prevent moisture absorption (Glycine is hygroscopic).

C. Solubilization (Liquid Phase)
  • Solvent Choice: Use LC-MS grade water or buffers. Standard deionized water may contain trace organic carbon (TOC) that interferes with isotopic ratio measurements.

  • Dissolution: Glycine is highly soluble in water (~250 g/L at 20°C). Vortexing is usually sufficient; sonication is rarely needed unless concentrations are near saturation.

Emergency Response & Disposal

Spill Management

Although non-hazardous, spills represent a financial loss and a slip hazard.

  • Dry Spill: Do not wet. Sweep carefully into a dust pan or use a HEPA vacuum designated for chemical use.

  • Wet Spill: Absorb with paper towels or vermiculite. Clean the area with water, followed by ethanol.

Disposal Protocols

Disposal must comply with local, state, and federal regulations.

  • Unused Stock: Due to the high value of

    
    C isotopes, verify if the material can be re-certified or used for lower-sensitivity training experiments before disposal.
    
  • Waste Stream: Glycine (2-13C) can typically be disposed of in standard Solid Chemical Waste or Aqueous Organic Waste streams. It does not require radioactive waste protocols.

  • Labeling: Clearly label the waste container as containing "Glycine (Stable Isotope)."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

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